molecular formula C12H16O2 B1353847 2,2-Dimethyl-4-phenylbutanoic acid CAS No. 4374-44-1

2,2-Dimethyl-4-phenylbutanoic acid

Cat. No.: B1353847
CAS No.: 4374-44-1
M. Wt: 192.25 g/mol
InChI Key: GMOZKMQQJYBLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-phenylbutanoic acid (CAS RN: 4374-44-1) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol. This chemical is characterized as a yellow to white solid with a melting point of 93-95 °C . It is supplied as a high-purity material intended for research applications. As a phenylbutyric acid derivative, this compound is of significant interest in scientific research. Compounds within this class have been studied for their properties as chemical chaperones, where they can assist in the proper folding of proteins and mitigate endoplasmic reticulum (ER) stress . This mechanism is relevant to research areas investigating treatments for neurodegenerative diseases and certain types of cancer . Furthermore, research into related compounds indicates potential applications in the synthesis of active pharmaceutical ingredients (APIs) and as valuable building blocks in asymmetric synthesis for creating more complex molecular structures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOZKMQQJYBLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499611
Record name 2,2-Dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4374-44-1
Record name α,α-Dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4374-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2,2-Dimethyl-4-phenylbutanoic Acid: Strategies for Quaternary Center Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-4-phenylbutanoic acid (CAS: 5585-88-6) is a critical pharmaceutical intermediate, most notably serving as a structural precursor in the synthesis of Fexofenadine and related antihistamines. Its structure features a terminal phenyl ring, an ethyl spacer, and a sterically hindered quaternary carbon adjacent to the carboxylic acid.

The synthesis of this molecule presents a classic organic chemistry challenge: constructing a quaternary carbon center without inducing elimination side reactions or unwanted rearrangements.

This technical guide details two distinct, field-validated synthetic pathways:

  • The Thermodynamic Route (Industrial): Friedel-Crafts Acylation followed by Reductive Deoxygenation.

  • The Kinetic Route (Medicinal Chemistry): Enolate Alkylation of Isobutyrate Esters.

Pathway A: The Friedel-Crafts Acylation Route (Scalable)

This pathway is preferred for large-scale manufacturing due to the use of inexpensive reagents (benzene, aluminum chloride) and the avoidance of cryogenic conditions required by strong bases.

Retrosynthetic Logic

The target molecule is viewed as a reduced form of a keto-acid. The carbon skeleton is assembled by coupling benzene with a cyclic anhydride.

  • Precursors: Benzene + 2,2-Dimethylsuccinic anhydride.

  • Key Intermediate: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS: 15116-34-4).[1]

Detailed Protocol
Step 1: Regioselective Friedel-Crafts Acylation

The reaction utilizes the steric difference between the two carbonyls in 2,2-dimethylsuccinic anhydride. The Lewis acid-complexed carbonyl distal to the gem-dimethyl group is less hindered, favoring nucleophilic attack by benzene at that position.

  • Reagents: Benzene (Solvent/Reactant), 2,2-Dimethylsuccinic anhydride (1.0 eq), AlCl₃ (2.2 eq).

  • Conditions: 0°C to Room Temperature (RT), anhydrous.

Protocol:

  • Charge a reactor with anhydrous benzene (excess) and cool to 0–5°C.

  • Slowly add powdered AlCl₃ (2.2 equivalents) while maintaining temperature <10°C.

  • Add 2,2-dimethylsuccinic anhydride portion-wise. Note: Exothermic.

  • Allow the mixture to warm to RT and stir for 4–6 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Purification: Recrystallize the crude keto-acid (CAS 15116-34-4) from toluene/hexanes.

Step 2: Reductive Deoxygenation

The benzylic ketone is reduced to a methylene group. While Clemmensen reduction (Zn(Hg)/HCl) is traditional, catalytic hydrogenation is cleaner for pharmaceutical applications.

  • Reagents: Pd/C (10% loading), H₂, Acetic Acid (solvent), catalytic HClO₄ (optional accelerator).

  • Conditions: 40–60°C, 50 psi H₂.

Protocol:

  • Dissolve the keto-acid in glacial acetic acid.

  • Add 10 wt% Pd/C catalyst.

  • Hydrogenate in a Parr shaker or autoclave at 50 psi / 60°C for 12 hours.

  • Filter catalyst over Celite.

  • Concentrate filtrate to yield This compound .

Process Visualization (Pathway A)

FriedelCraftsRoute Start Benzene + 2,2-Dimethylsuccinic Anhydride Complex Acylium Ion Formation (AlCl3 Complex) Start->Complex Lewis Acid Activation Reaction Electrophilic Aromatic Substitution (Regioselective) Complex->Reaction Nucleophilic Attack Intermediate Intermediate: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid Reaction->Intermediate Hydrolysis/Quench Reduction Reductive Deoxygenation (Pd/C, H2 or Zn/HCl) Intermediate->Reduction C=O to CH2 Product Target: This compound Reduction->Product Purification

Figure 1: The Friedel-Crafts acylation pathway relies on the regioselective opening of the anhydride ring.

Pathway B: The Enolate Alkylation Route (Kinetic)

This pathway is preferred for laboratory-scale synthesis or when deuterium labeling is required. It relies on the alkylation of an isobutyrate ester enolate.

Mechanistic Insight

The challenge here is the "Gem-Dimethyl Effect." The steric bulk of the isobutyrate enolate makes it a poor nucleophile compared to primary enolates. Therefore, highly reactive electrophiles (like phenethyl bromide) and strong, non-nucleophilic bases (LDA) are required to prevent Claisen self-condensation.

Detailed Protocol
  • Starting Material: Ethyl isobutyrate.[2]

  • Electrophile: (2-Bromoethyl)benzene (Phenethyl bromide).

  • Base: Lithium Diisopropylamide (LDA) - prepared in situ.

Protocol:

  • Enolate Formation:

    • In a dry flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min.

    • Add Ethyl isobutyrate (1.0 eq) dropwise. Stir 1 hour at -78°C to form the kinetic enolate.

  • Alkylation:

    • Add Phenethyl bromide (1.1 eq) dissolved in THF.

    • Critical Step: Add DMPU or HMPA (co-solvent) to disrupt lithium aggregates and increase enolate reactivity.

    • Allow to warm slowly to RT overnight.

  • Hydrolysis:

    • Quench with NH₄Cl (sat). Extract with ether.

    • The resulting ester (Ethyl 2,2-dimethyl-4-phenylbutanoate) is hydrolyzed using NaOH/EtOH under reflux (4 hours).

    • Acidify with HCl to precipitate the free acid.[3]

Critical Process Parameters (CPP)
ParameterSpecificationReason
Moisture Content < 50 ppmWater destroys LDA instantly, leading to low yields.
Temperature -78°C (Addition)Prevents ester self-condensation (Claisen).
Electrophile Bromide vs. ChloridePhenethyl bromide is preferred. Chloride is too slow; Iodide is unstable.
Impurity StyreneFormed via E2 elimination of phenethyl bromide if base excess is too high.
Process Visualization (Pathway B)

AlkylationRoute Reagents Ethyl Isobutyrate + LDA (-78°C) Enolate Lithium Enolate (Kinetic Species) Reagents->Enolate Deprotonation Alkylation Add Phenethyl Bromide (+ DMPU/HMPA) Enolate->Alkylation SN2 Substitution Ester Intermediate Ester Alkylation->Ester Warm to RT Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Reflux Final Target Acid Hydrolysis->Final Acidify

Figure 2: The kinetic alkylation route requires strict temperature control to avoid self-condensation.

Analytical Characterization

To validate the synthesis of CAS 5585-88-6, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.30 (m, 5H, Ar-H)

    • δ 2.65 (m, 2H, Ph-CH ₂-)

    • δ 1.90 (m, 2H, -CH ₂-C(Me)₂)

    • δ 1.28 (s, 6H, -C(CH ₃)₂-)

  • Key Diagnostic: The singlet at ~1.28 ppm (6H) confirms the gem-dimethyl group, and the absence of methine protons confirms the quaternary center.

References

  • Vertex Pharmaceuticals. (2004). Synthesis of 4-phenylbutyric acid derivatives.[3][4][5][6] European Patent EP1404638B1.[5] Link (Note: Describes the AlCl3/Lactone methodology foundation).

  • Sigma-Aldrich. (2023). 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (Intermediate).Link

  • Hudson, B. E., & Hauser, C. R. (1940). The Alkylation of Ethyl Isobutyrate and of Certain other Esters by Means of Sodium Triphenylmethyl and Alkyl Halides.[7] Journal of the American Chemical Society, 62(9), 2457–2459.[7] Link

  • Kandagatla, B., et al. (2012). Screening of bases for the alkylation of 2 with phenethyl bromide. ResearchGate / Indian Journal of Chemistry. Link

  • BenchChem. (2023). Synthesis of 2,4-Dioxo-4-phenylbutanoic acid derivatives.Link

Sources

Technical Guide: Physicochemical Properties of 2,2-Dimethyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,2-Dimethyl-4-phenylbutanoic acid , focusing on its physicochemical properties, synthesis, and application in drug design.

Executive Summary

This compound (CAS: 4374-44-1) is a critical carboxylic acid intermediate used in the synthesis of pharmaceuticals, particularly histone deacetylase (HDAC) inhibitors and HIV protease inhibitors. Its structural significance lies in the gem-dimethyl group at the


-position. This moiety exerts the "gem-dimethyl effect" (Thorpe-Ingold effect), which restricts conformational freedom, enhances metabolic stability by blocking 

-oxidation, and modulates the lipophilicity of the parent scaffold.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3]

AttributeSpecification
IUPAC Name This compound
Common Synonyms 2,2-Dimethyl-4-phenylbutyric acid;

-Dimethyl-4-phenylbutyric acid
CAS Number 4374-44-1
Molecular Formula

Molecular Weight 192.25 g/mol
SMILES CC(C)(CCC1=CC=CC=C1)C(=O)O
Key Functional Groups Carboxylic acid (hindered), Phenyl ring, Gem-dimethyl
Structural Significance in Drug Design

The 2,2-dimethyl substitution is not merely a structural spacer; it is a functional design element.

  • Metabolic Blockade: The quaternary carbon at the

    
    -position lacks protons, rendering the molecule resistant to 
    
    
    
    -oxidation. Furthermore, it sterically hinders the formation of the
    
    
    -
    
    
    unsaturated intermediate required for
    
    
    -oxidation, significantly extending the half-life of derivatives in vivo.
  • Conformational Lock: The bulky methyl groups restrict rotation around the

    
     bond, reducing the entropy penalty upon binding to a protein target (Thorpe-Ingold effect).
    

Physicochemical Profiling

Solid-State Properties
  • Appearance: White to off-white crystalline solid (needles when recrystallized from hexane).

  • Melting Point:

    • Pure (Recrystallized): 98 – 99.5 °C

    • Crude: 89 – 94 °C

    • Note: Sharp melting point indicates high purity; broad range suggests solvent inclusion or synthesis byproducts.

  • Boiling Point: ~145 °C at 0.5 mmHg (Predicted/Derivative data). High boiling point precludes purification by atmospheric distillation; vacuum distillation is required for the ester derivatives.

Solution Properties & Solubility
SolventSolubility RatingNotes
Water Low (< 0.5 g/L)Lipophilic nature dominates; solubility increases at pH > 6.0 (salt formation).
Dichloromethane HighExcellent solvent for extraction and reaction.
Diethyl Ether HighStandard solvent for workup.
Hexane Moderate (Hot)Used for recrystallization (soluble hot, insoluble cold).
DMSO/DMF HighSuitable for biological assays and coupling reactions.
Acid-Base & Lipophilicity (LogP/pKa)
  • pKa (Experimental Estimate): 5.03 ± 0.1

    • Rationale: Structurally analogous to pivalic acid (pKa 5.03) and 2,2-dimethylbutyric acid.[1][2][3][4] The phenyl ring is in the

      
      -position (3 carbons away), exerting negligible inductive effect on the carboxylate. The steric bulk of the gem-dimethyl group slightly decreases acidity compared to linear analogs (e.g., butyric acid, pKa 4.82) by destabilizing the solvation shell of the carboxylate anion.
      
  • LogP (Partition Coefficient): 3.3 – 3.5 (Calculated)

    • Rationale: Base value for 2,2-dimethylbutyric acid (LogP ~1.5) + Phenyl group contribution (~2.0).

    • Implication: The compound is highly lipophilic, ensuring good membrane permeability but requiring formulation strategies (e.g., salt formation) for aqueous delivery.

Synthetic Pathway & Impurity Profile[1][2]

The most authoritative synthesis (Organic Syntheses method) involves the alkylation of isobutyric acid. This route is preferred over Friedel-Crafts acylation/reduction sequences due to fewer steps and higher atom economy.

Synthesis Workflow (DOT Visualization)

Synthesis Isobutyric Isobutyric Acid (Starting Material) Dianion Dianion Intermediate (Enolate) Isobutyric->Dianion Deprotonation (-78°C, THF) LDA LDA / n-BuLi (Strong Base) LDA->Dianion Product This compound (Target) Dianion->Product Alkylation (SN2 Mechanism) Phenethyl Phenethyl Bromide (Electrophile) Phenethyl->Product

Figure 1: Synthetic route via enolate alkylation. The generation of the dianion is the critical control point.

Critical Process Parameters (CPP)
  • Temperature Control (-78°C): Essential during the addition of the base to prevent self-condensation or polymerization.

  • Stoichiometry: A slight excess of base (2.1 eq) is required to fully generate the dianion (carboxylate +

    
    -carbon).
    
  • Impurity Profile:

    • Unreacted Starting Material: Isobutyric acid (removed by aqueous wash).

    • Over-alkylation: Rare due to steric hindrance of the gem-dimethyl site.

    • Elimination Product: Styrene (from phenethyl bromide elimination) – volatile, removed during vacuum drying.

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following multi-modal analysis is recommended.

Nuclear Magnetic Resonance ( H-NMR)

The gem-dimethyl group provides a distinct diagnostic signal.

  • Solvent:

    
    
    
  • Key Signals:

    • 
      11.0 - 12.0 ppm  (br s, 1H): Carboxylic acid proton (-COOH ).
      
    • 
      7.15 - 7.30 ppm  (m, 5H): Aromatic protons (Phenyl group).
      
    • 
      2.60 - 2.65 ppm  (m, 2H): Benzylic protons (Ph-CH 
      
      
      
      -).
    • 
      1.85 - 1.95 ppm  (m, 2H): Methylene protons (-CH 
      
      
      
      -C(Me)
      
      
      ).
    • 
      1.25 - 1.30 ppm  (s, 6H): Gem-dimethyl protons  (-C(CH 
      
      
      
      )
      
      
      ). This singlet is the primary confirmation of successful alkylation.
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic acid (TFA).

  • Detection: UV at 210 nm (carbonyl) and 254 nm (phenyl).

  • Retention Time: Expect elution later than unsubstituted phenylbutyric acid due to increased lipophilicity.

Experimental Protocol: Determination of pKa

Since precise experimental pKa values are often absent in literature for specific intermediates, the following potentiometric titration protocol is the gold standard for determination.

Reagents & Equipment[2]
  • Analyte: 50 mg this compound (Pure).

  • Solvent: 50 mL Methanol/Water (1:1 v/v) (Co-solvent needed due to low aqueous solubility).

  • Titrant: 0.1 N KOH (Standardized).

  • Equipment: Potentiometric titrator with glass pH electrode.

Procedure
  • Dissolution: Dissolve 50 mg of the compound in 25 mL of Methanol. Add 25 mL of degassed deionized water. Ensure the solution is clear.

  • Blank Titration: Perform a titration on the solvent blank (MeOH/Water) to determine the solvent correction factor.

  • Titration: Titrate with 0.1 N KOH, adding 0.05 mL increments. Record pH after stabilization (30s per point).

  • Calculation: Plot pH vs. Volume of KOH. The inflection point represents the equivalence point. The pH at the half-equivalence point is the apparent pKa (

    
    ).
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation or use the measured solvent dielectric constant to convert

    
     (mixed solvent) to 
    
    
    
    (aqueous).

Biological Application Logic

Metabolic Stability Workflow

The following diagram illustrates why this scaffold is chosen for drug development over linear analogs.

Metabolism Drug This compound Scaffold AlphaOx Alpha-Oxidation (Cytochrome P450) Drug->AlphaOx BLOCKED (No Alpha-Protons) BetaOx Beta-Oxidation (Mitochondrial) Drug->BetaOx HINDERED (Steric Bulk) Stable Metabolically Stable Extended Half-Life Drug->Stable Result

Figure 2: The gem-dimethyl group acts as a metabolic shield, blocking standard oxidative degradation pathways.

References

  • Organic Syntheses. "2,2-Dimethyl-4-phenylbutyric acid". Org.[1][3][5] Synth.1981 , 60, 66. Link

  • Journal of Medicinal Chemistry. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". J. Med. Chem.2018 , 61(6), 2166–2210. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21983049, 2-Methyl-4-phenylbutanoate". PubChem. Accessed 2026.[4][6] Link

  • Sigma-Aldrich. "2,2-Dimethylbutyric acid Product Specification". Link

Sources

spectroscopic data for 2,2-Dimethyl-4-phenylbutanoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  192.26  g/mol 

Executive Summary & Structural Context[1][2][3][4]

This technical guide provides a comprehensive spectroscopic profile of 2,2-Dimethyl-4-phenylbutanoic acid , a critical structural scaffold often utilized in medicinal chemistry to introduce metabolic stability via the Gem-Dimethyl Effect (Thorpe-Ingold effect).

Unlike its non-methylated analog (4-phenylbutanoic acid), the introduction of the gem-dimethyl group at the


-position significantly alters the conformational landscape of the molecule. This steric bulk restricts bond rotation, often locking the molecule into a reactive conformation favorable for cyclization or increasing binding affinity in protein pockets. Furthermore, the quaternary carbon blocks 

-oxidation, a common metabolic clearance pathway for fatty acid derivatives.
Structural Logic
  • Lipophilic Tail: The phenylpropyl moiety provides hydrophobic interaction potential.

  • Steric Shield: The

    
    -dimethyl group protects the carbonyl from nucleophilic attack and prevents enolization.
    
  • Acidic Head: The carboxylic acid serves as a hydrogen bond donor/acceptor or a precursor for amides/esters.

Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI), 70 eV.

Fragmentation Logic

The mass spectrum of this compound is dominated by the stability of the aromatic ring and the labile nature of the carboxylic acid group.

  • Molecular Ion (

    
    ):  Observed at m/z 192 . Typically weak intensity due to the ease of fragmentation at the quaternary center.
    
  • Base Peak (

    
     91):  The formation of the Tropylium ion  (
    
    
    
    ) is the dominant pathway. The benzylic bond cleavage is energetically favorable.
  • 
    -Cleavage (
    
    
    
    147):
    Loss of the carboxyl radical (
    
    
    , 45 Da) yields the tertiary carbocation
    
    
    .
  • McLafferty Rearrangement: Blocked. The standard McLafferty rearrangement requires a

    
    -hydrogen accessible to the carbonyl oxygen. While 
    
    
    
    -hydrogens exist (on the phenyl ring or benzylic position), the gem-dimethyl group creates steric strain that disfavors the required 6-membered transition state, making this pathway minor compared to benzylic cleavage.
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 192 Frag_147 [M - COOH]+ m/z 147 M_Ion->Frag_147 - •COOH (45) Frag_91 Tropylium Ion (Base Peak) m/z 91 M_Ion->Frag_91 Benzylic Cleavage - C5H9O2• Frag_77 Phenyl Cation m/z 77 Frag_91->Frag_77 - C2H2

Figure 1: Primary fragmentation pathways under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Data[5][6][7][8]

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm)
H NMR (Proton)

The proton spectrum is characterized by the distinct singlet of the gem-dimethyl group and the roofing effect often seen in the ethylene bridge (


).
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
COOH 11.8 - 12.2Broad Singlet1H-Exchangeable; shift varies with conc.
Ar-H 7.15 - 7.35Multiplet5H-Overlapping mono-substituted benzene.
Ph-CH

2.62Multiplet2H~8.0Benzylic protons.
CH

-C(Me)

1.92Multiplet2H~8.0

-protons. Often appears as a distorted triplet.
C(CH

)

1.28Singlet6H-Characteristic gem-dimethyl peak.

Application Scientist Note: The two methylene groups (2.62 and 1.92 ppm) form an


 spin system. While they often appear as triplets, high-field instruments (600 MHz+) may resolve higher-order coupling effects. If the peaks appear as broad lumps, check for paramagnetic impurities (e.g., from Cr-based oxidations) or shimming issues.
C NMR (Carbon)

The quaternary carbon is the diagnostic peak for successful alkylation.

AssignmentShift (

, ppm)
TypeNotes
C=O 184.5QuaternaryCarbonyl
Ar-C (ipso) 142.1QuaternaryAromatic ring attachment
Ar-C (meta) 128.4CH
Ar-C (ortho) 128.3CH
Ar-C (para) 125.9CH
Quaternary C 42.3Quaternary

-carbon (Diagnostic)
Ph-CH

40.8CH

CH

-C(Me)

31.5CH

C(CH

)

25.1CH

Gem-dimethyls

Infrared Spectroscopy (IR)[8][10]

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (

)
Vibration ModeFunctional GroupInterpretation
2800 - 3200 O-H StretchCarboxylic AcidVery broad, "hairy" absorption characteristic of H-bonded dimers. Overlaps C-H stretches.
2960, 2870 C-H StretchAlkyl (

)
Methyl and methylene stretches.
1695 - 1705 C=O StretchCarboxylic AcidStrong, sharp peak. Lower than esters (~1735) due to dimerization.
1600, 1495 C=C StretchAromaticCharacteristic "breathing" modes of the benzene ring.
1460 C-H BendAlkaneMethylene scissoring / Methyl bending.
1385, 1365 C-H BendGem-DimethylDiagnostic: The "Gem-Dimethyl Doublet." Two peaks of roughly equal intensity indicate the

group.
700, 750 C-H Bend (oop)Mono-sub BenzeneOut-of-plane bending; strong diagnostic for mono-substitution.

Experimental Protocols (SOPs)

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without artifacts.

  • Mass Selection: Weigh approximately 5–10 mg of the solid acid.

  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Note: If the compound is not fully soluble (rare for this lipophilic acid), use DMSO-

      
      , but be aware the acid proton will shift to ~12.5 ppm and may broaden significantly due to hydrogen bonding with the sulfoxide oxygen.
      
  • Dissolution: Add 0.6 mL of solvent. Cap and invert gently. Do not vortex vigorously immediately before acquisition to avoid introducing micro-bubbles which ruin field homogeneity.

  • Filtration: If any turbidity remains, filter the solution through a small plug of glass wool directly into the NMR tube. Particulates cause line broadening.

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to allow full relaxation of the methyl protons.
    • Scans: 16 scans are sufficient for

      
      H; 256–512 scans for 
      
      
      
      C.
Protocol B: Analytical Workflow Logic

Analytical_Workflow Sample Crude Reaction Mixture Workup Acid/Base Extraction (Isolate Acid) Sample->Workup Purity_Check TLC / LC-MS Workup->Purity_Check Decision Purity > 95%? Purity_Check->Decision Purification Recrystallization (Hexanes/EtOAc) Decision->Purification No Char_NMR 1H NMR (Confirm Structure) Decision->Char_NMR Yes Char_IR IR (Confirm Functional Groups) Decision->Char_IR Yes Purification->Purity_Check Final_Report Release for Biological Assay Char_NMR->Final_Report Char_IR->Final_Report

Figure 2: Standard analytical workflow for validating the synthesis of this compound.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 202279, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Gem-Dimethyl IR doublet and McLafferty rearrangement rules).

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS).
  • Reich, H. J. (2023). Buckychem: NMR Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. Retrieved from [Link]

Sources

commercial availability of 2,2-Dimethyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Commercial & Synthetic Guide: 2,2-Dimethyl-4-phenylbutanoic Acid

Part 1: Executive Summary & Strategic Sourcing

This compound (CAS 4374-44-1) is a specialized pharmaceutical building block, primarily utilized in Structure-Activity Relationship (SAR) studies to introduce metabolic stability via gem-dimethyl substitution. Unlike its unhindered analog (4-phenylbutanoic acid) or the keto-derivative (2-oxo-4-phenylbutanoic acid), this compound is not a high-volume commodity .

Supply Chain Status:

  • Availability: Low. Classified as a "Rare/Unique Chemical" by major aggregators.

  • Primary Suppliers: BLD Pharm, Ambeed, and select boutique synthesis houses (e.g., ChemScene, Sigma-Aldrich via AldrichCPR).

  • Lead Time: Often 2–4 weeks (synthesis-on-demand or cold-chain logistics from Asia).

  • Cost Tier: High (

    
    
    
    
    
    150 USD for 10g quantities due to non-commodity status.

Recommendation: For requirements <5g, Buy to save time. For requirements >10g or recurring needs, Synthesize in-house using the protocol defined in Part 3.

Part 2: Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 4374-44-1
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 93–95 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Purity Standard ≥97% (HPLC/NMR)
Handling Irritant (H315, H319).[1] Store at RT, desiccated.

Part 3: The "Make" Option – Synthesis Protocol

Since commercial stock is often unreliable, the following protocol provides a robust, scalable synthesis route. This method utilizes the alpha-alkylation of ethyl isobutyrate , a thermodynamically favorable reaction that installs the gem-dimethyl group early, avoiding the difficulty of dialkylating a linear precursor.

Reaction Logic & Pathway

The synthesis relies on generating the enolate of ethyl isobutyrate using a non-nucleophilic base (LDA) to prevent self-condensation, followed by SN2 attack on (2-bromoethyl)benzene.

SynthesisPath Start1 Ethyl Isobutyrate (Starting Material) Intermediate Lithium Enolate Start1->Intermediate Enolization Reagent1 LDA (1.1 eq) THF, -78°C Reagent1->Intermediate ProductEster Ethyl 2,2-dimethyl- 4-phenylbutanoate Intermediate->ProductEster Alkylation Reagent2 Phenethyl Bromide (Ph-CH2-CH2-Br) Reagent2->ProductEster FinalProduct 2,2-Dimethyl-4- phenylbutanoic Acid ProductEster->FinalProduct Saponification Hydrolysis NaOH / EtOH Reflux Hydrolysis->FinalProduct

Figure 1: Synthetic pathway for CAS 4374-44-1 via ester enolate alkylation.

Step-by-Step Methodology

Step 1: Alkylation (Formation of the Ester)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge flask with anhydrous THF (150 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath).

  • Base Formation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Stir for 30 min at -78°C to generate LDA.

  • Enolization: Add Ethyl Isobutyrate (1.0 eq) dropwise. Stir for 45 min at -78°C. Critical: Maintain low temp to ensure kinetic control.

  • Alkylation: Add (2-Bromoethyl)benzene (Phenethyl bromide) (1.05 eq) dissolved in minimal THF dropwise.

  • Completion: Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc 9:1) to yield Ethyl 2,2-dimethyl-4-phenylbutanoate (Oil).

Step 2: Saponification (Hydrolysis to Acid)

  • Reaction: Dissolve the ester from Step 1 in Ethanol (5 mL/g). Add 4M NaOH (aq) (3.0 eq).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation: Cool to RT. Evaporate ethanol under reduced pressure.

  • Acidification: Dilute residue with water. Wash with Et₂O (to remove unreacted neutrals). Acidify the aqueous layer to pH ~2 using 1M HCl.

  • Final Extraction: Extract the milky white precipitate with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexanes/EtOAc if necessary to achieve the white solid target.

Quality Control (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (s, 6H): Gem-dimethyl group (Diagnostic singlet—confirms quaternary center).

    • δ 1.85-1.95 (m, 2H): C(3)-H₂ methylene.

    • δ 2.60-2.70 (m, 2H): Benzylic C(4)-H₂ methylene.

    • δ 7.15-7.35 (m, 5H): Aromatic protons.

    • δ 11.0-12.0 (br s, 1H): Carboxylic acid proton.

Part 4: Sourcing Decision Matrix

Use this logic flow to determine the most resource-efficient acquisition strategy.

SourcingLogic Start Need CAS 4374-44-1 QuantityCheck Quantity Required? Start->QuantityCheck SmallScale < 5 Grams QuantityCheck->SmallScale LargeScale > 10 Grams QuantityCheck->LargeScale BudgetCheck Budget > $200? SmallScale->BudgetCheck TimeCheck Urgency? LargeScale->TimeCheck Buy BUY from BLD/Ambeed (Lead time: 2-3 wks) BudgetCheck->Buy Yes Make SYNTHESIZE In-House (Protocol 3.2) BudgetCheck->Make No TimeCheck->Buy High Urgency TimeCheck->Make Low Urgency

Figure 2: Decision matrix for sourcing this compound.

References

  • Sigma-Aldrich. Product Detail: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (Analog Reference). Retrieved from

  • BLD Pharm. Catalog Entry: this compound (CAS 4374-44-1).[1][3][4][5][6] Retrieved from

  • Ambeed. Product Search: CAS 4374-44-1.[1][6] Retrieved from

  • Creger, P. L. (1970). "Metalated Carboxylic Acids. III. Monoalkylation of Alkylacetic Acids." Journal of the American Chemical Society, 92(5), 1397–1398.
  • PubChem. Compound Summary: Phenethyl isobutyrate (Precursor Analog). Retrieved from

Sources

2,2-Dimethyl-4-phenylbutanoic Acid: A Metabolically Stabilized Phenylbutyrate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

2,2-Dimethyl-4-phenylbutanoic acid represents a strategic structural evolution of the FDA-approved drug 4-phenylbutyric acid (4-PBA) . While 4-PBA is a validated chemical chaperone and histone deacetylase (HDAC) inhibitor used in urea cycle disorders and investigated for neurodegenerative diseases, its clinical utility is limited by rapid metabolism via


-oxidation.

This guide analyzes the 2,2-dimethyl analog as a "next-generation" scaffold. By introducing a gem-dimethyl group at the


-carbon, this molecule is rationally designed to block 

-oxidation, theoretically extending plasma half-life and improving bioavailability while retaining the core pharmacophore required for protein folding assistance and chromatin remodeling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the gem-dimethyl group significantly alters the physicochemical landscape of the molecule compared to its parent compound, increasing lipophilicity and steric bulk around the carboxylic acid.

Property4-Phenylbutyric Acid (Parent)This compound (Target)Impact on Biological Activity
Structure Ph-(CH2)3-COOHPh-(CH2)2-C(Me)2-COOHMetabolic Blockade: Steric hindrance at

-carbon prevents acyl-CoA dehydrogenase action.
Molecular Weight 164.20 g/mol 192.25 g/mol Slight increase; remains well within Lipinski's Rule of 5.
LogP (Predicted) ~2.3~3.1 - 3.4Increased Membrane Permeability: Enhanced blood-brain barrier (BBB) penetration potential.
pKa (Acid) ~4.76~4.8 - 5.0Similar ionization profile at physiological pH.
Solubility High (as Na+ salt)Moderate (decreased due to methyl groups)May require lipid-based formulation or cyclodextrin complexation.

Pharmacology & Mechanism of Action[7][8]

The Gem-Dimethyl Effect: Metabolic Resistance

The primary limitation of 4-PBA is its rapid conversion to phenylacetic acid via


-oxidation in the mitochondria. The 2,2-dimethyl substitution  acts as a metabolic "shield."
  • Mechanism:

    
    -oxidation requires the formation of a double bond between the 
    
    
    
    and
    
    
    carbons. The presence of two methyl groups at the
    
    
    -position renders this dehydrogenation chemically impossible without prior oxidative demethylation (a much slower process).
  • Outcome: Predicted 5-10x increase in biological half-life (

    
    ), allowing for lower dosing regimens compared to the massive gram-quantities required for 4-PBA.
    
Chemical Chaperone Activity (ER Stress)

Like its parent, this compound possesses a hydrophobic phenyl tail and a polar head group. This amphiphilic structure allows it to interact with exposed hydrophobic regions of unfolded proteins, preventing aggregation.

  • Target: Unfolded Protein Response (UPR) in the Endoplasmic Reticulum (ER).

  • Action: Reduces the load of misfolded proteins, lowering the activation of PERK, IRE1, and ATF6 pathways.

  • Therapeutic Application: Neurodegenerative disorders (Alzheimer’s, Parkinson’s) where protein aggregation is toxic.

Histone Deacetylase (HDAC) Inhibition

While the free acid may exhibit weaker direct HDAC inhibition than hydroxamic acid derivatives, it serves as a crucial scaffold.

  • Direct Activity: Weak, non-competitive inhibition of Class I/II HDACs.

  • Scaffold Utility: The 2,2-dimethyl motif has been successfully utilized in potent inhibitors like OSU-HDAC-44 , where the stability of the linker region enhances the durability of the zinc-binding group's effect.

Visualizing the Mechanism

The following diagrams illustrate the metabolic advantage and the signaling intervention points.

Diagram 1: Metabolic Blockade (Beta-Oxidation)

BetaOxidationBlockade PBA 4-Phenylbutyric Acid (Parent) PBA_CoA PBA-CoA PBA->PBA_CoA Activation AcylCoA Acyl-CoA Synthetase Oxidation Beta-Oxidation Cycle PBA_CoA->Oxidation Dehydrogenation Dehydro Acyl-CoA Dehydrogenase PAA Phenylacetic Acid (Inactive Metabolite) Oxidation->PAA Rapid Metabolism Target This compound (Target) Target_CoA Target-CoA Target->Target_CoA Activation Block METABOLIC BLOCKADE (No Alpha-Protons) Target_CoA->Block Steric Hindrance

Caption: The gem-dimethyl substitution (bottom path) physically prevents the dehydrogenation step required for beta-oxidation, preserving the active pharmacophore.

Diagram 2: ER Stress & UPR Intervention

UPR_Pathway cluster_sensors UPR Sensors Stress ER Stress (Misfolded Proteins) PERK PERK Stress->PERK IRE1 IRE1 Stress->IRE1 ATF6 ATF6 Stress->ATF6 Chaperone This compound (Chemical Chaperone) Chaperone->Stress Stabilizes Proteins (Reduces Load) Survival Cell Survival & Homeostasis Chaperone->Survival Restores Balance Apoptosis Apoptosis / Cell Death PERK->Apoptosis Chronic Activation IRE1->Apoptosis

Caption: The compound acts upstream of the UPR sensors (PERK, IRE1, ATF6) by stabilizing protein folding, thereby preventing the cascade leading to apoptosis.

Experimental Protocols

Synthesis (Optimized via Oxidative Coupling)

Rationale: Direct alkylation of phenylbutyrate can be low-yielding. Oxidative coupling offers a modern approach.

  • Reagents: Benzene, 2,2-dimethyl-butyrolactone (or equivalent precursor), Aluminum Chloride (

    
    ).
    
  • Procedure:

    • Suspend

      
       (1.2 eq) in dry benzene under 
      
      
      
      atmosphere.
    • Add 2,2-dimethyl-butyrolactone dropwise at 0-5°C.

    • Allow to warm to RT and reflux for 2 hours.

    • Quench with ice/HCl. Extract with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.

In Vitro Microsomal Stability Assay

Rationale: To validate the "Metabolic Blockade" hypothesis.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Test Compounds: 4-PBA (Control) vs. This compound.

  • Protocol:

    • Incubate compound (1

      
      ) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
      
    • Sample at

      
       min.
      
    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

  • Expected Result: 4-PBA should show rapid clearance (

    
     min). The 2,2-dimethyl analog should show >80% remaining at 120 min.
    
Thapsigargin-Induced ER Stress Rescue

Rationale: To verify chaperone activity.

  • Cell Line: HeLa or SH-SY5Y (neuronal model).

  • Induction: Treat cells with Thapsigargin (1

    
    ) for 6 hours to induce ER stress.
    
  • Treatment: Co-treat with increasing concentrations of this compound (0.1 mM - 5 mM).

  • Readout:

    • Western Blot: Measure levels of p-eIF2

      
       and CHOP (markers of ER stress).
      
    • Cell Viability: MTT or CellTiter-Glo assay.

  • Success Criteria: Dose-dependent reduction in CHOP expression and restoration of cell viability.

References

  • Vertex Pharmaceuticals. (2009). Substances reducing odor. EP2133102B1. European Patent Office. Link

  • Chen, C. S., et al. (2013). A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer. PLOS ONE. Link

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate.[2] Drugs in R&D, 11(3), 227-249. Link

  • Organic Syntheses. gamma-Phenylbutyric acid synthesis protocols. Org.[3][4] Syn. Coll. Vol. 2, 194. Link

  • Sigma-Aldrich. 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid Product Data.Link

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2,2-Dimethyl-4-phenylbutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 2,2-Dimethyl-4-phenylbutanoic acid and its structural analogs. While direct HTS data for this specific molecule is not extensively published, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase (HDAC) inhibitor, provides a strong rationale for investigating its activity against targets implicated in metabolic diseases and protein misfolding disorders.[1][2][3][4] This guide outlines detailed protocols for robust, scalable HTS assays targeting peroxisome proliferator-activated receptors (PPARs), fatty acid transport proteins (FATPs), and α-glucosidase, all of which represent plausible biological targets for this class of compounds. The protocols are designed to be self-validating and are supported by in-text citations to authoritative sources.

Introduction: Rationale for Screening this compound

This compound belongs to the class of phenylalkanoic acids. Its parent compound, 4-phenylbutyric acid (4-PBA), has garnered significant interest in the scientific community for its multifaceted therapeutic potential. 4-PBA is known to function as a chemical chaperone, aiding in proper protein folding and reducing endoplasmic reticulum (ER) stress.[1][2][4] Furthermore, it exhibits activity as a histone deacetylase (HDAC) inhibitor.[2] These mechanisms of action underpin its therapeutic utility in a range of conditions, from urea cycle disorders to neurodegenerative diseases like Alzheimer's.[2][3]

The structural modification in this compound, specifically the gem-dimethyl group at the 2-position, may alter its potency, selectivity, and pharmacokinetic properties compared to 4-PBA. Such modifications are a common strategy in medicinal chemistry to optimize lead compounds.[5][6][7] Given the established biological activities of related phenylalkanoic acids, high-throughput screening of this compound and its derivatives is a logical step in the discovery of novel therapeutics for metabolic and protein-misfolding diseases.

This guide focuses on three primary target classes for HTS campaigns:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid and glucose metabolism and are established drug targets for type 2 diabetes and dyslipidemia.[8][9]

  • Fatty Acid Transport Proteins (FATPs): These membrane proteins mediate the uptake of long-chain fatty acids into cells and are implicated in metabolic disorders like obesity and insulin resistance.[10][11][12]

  • α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[13][14][15]

High-Throughput Screening Workflow

A typical HTS workflow for evaluating this compound would involve a primary screen to identify initial "hits," followed by secondary screens for confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Confirmation cluster_2 Lead Optimization Compound_Library Compound Library (incl. This compound) Primary_Assay Primary HTS Assay (e.g., PPAR Reporter Assay) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (Confirmatory Screen) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Panel Lead_Op Lead Optimization (SAR Studies) Selectivity_Panel->Lead_Op

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols for Primary HTS Assays

The following sections provide detailed, step-by-step protocols for primary HTS assays targeting PPARs, FATPs, and α-glucosidase.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Screening: A Cell-Based Reporter Assay

This protocol describes a cell-based luciferase reporter assay to identify agonists of human PPARs (α, δ, and γ).[8][9][16]

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of a PPAR subtype fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). Agonist binding to the PPAR LBD induces a conformational change, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the agonist activity.

PPAR_Assay Compound Test Compound (e.g., this compound) PPAR_LBD PPAR-LBD GAL4-DBD Compound->PPAR_LBD Binds to UAS GAL4 UAS PPAR_LBD->UAS Binds to Luciferase Luciferase Gene UAS->Luciferase Drives Transcription Light Luminescent Signal Luciferase->Light Produces aGlucosidase_Assay pNPG pNPG (Substrate, Colorless) aGlucosidase α-Glucosidase (Enzyme) pNPG->aGlucosidase Hydrolyzed by pNitrophenol p-Nitrophenol (Product, Yellow) aGlucosidase->pNitrophenol Produces Inhibitor Test Compound (Inhibitor) Inhibitor->aGlucosidase Inhibits

Figure 3: Principle of the colorimetric α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • 384-well clear, flat-bottom assay plates

  • Absorbance microplate reader

Protocol:

  • Assay Plate Preparation:

    • Add phosphate buffer to all wells of a 384-well plate.

    • Add serial dilutions of this compound in buffer to the appropriate wells.

    • Include controls:

      • Negative Control: Buffer with DMSO

      • Positive Control: A known α-glucosidase inhibitor (e.g., Acarbose)

  • Enzyme Addition:

    • Add a solution of α-glucosidase in phosphate buffer to all wells except for the substrate blank.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values from the dose-response curves.

    • Assess assay performance using the Z'-factor.

Data Summary Table:

ParameterDescriptionExample Value
Enzyme Source Saccharomyces cerevisiaeN/A
Assay Format 384-wellN/A
Substrate pNPG1 mM
Readout Absorbance at 405 nmOD
Positive Control Acarbose100 µM
Negative Control 0.1% DMSON/A
Z'-Factor Assay quality metric> 0.5

Trustworthiness and Self-Validation

The protocols described above are designed with inherent self-validation checks to ensure the trustworthiness of the screening data.

  • Z'-Factor: The calculation of the Z'-factor for each assay plate is a critical quality control step. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS. [8]* Dose-Response Curves: Generating full dose-response curves for active compounds allows for the determination of potency (IC50 or EC50) and helps to identify potential artifacts, such as compounds that are active only at the highest concentration.

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or biological principle. For example, a PPAR agonist hit from the reporter assay could be confirmed in a ligand binding assay.

  • Selectivity Profiling: Active compounds should be tested against related targets to assess their selectivity. For instance, a PPARα agonist should be tested for activity against PPARδ and PPARγ to determine its subtype selectivity.

Conclusion

While direct HTS applications of this compound are not yet widely reported, its structural relationship to the versatile therapeutic agent 4-PBA provides a strong impetus for its investigation. The detailed protocols provided in this guide for PPAR, FATP, and α-glucosidase HTS assays offer robust and validated starting points for screening this compound and its analogs. By employing these methods, researchers can effectively explore the therapeutic potential of this chemical scaffold in the areas of metabolic disease and beyond.

References

  • Friedrich, F., & Jonikas, M. (Eds.). (2018). Plant Chemical Genomics - Methods and Protocols. Springer. [Link]

  • Li, X., et al. (2015). Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. PubMed. [Link]

  • Li, H., et al. (2021). Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. Food & Function. [Link]

  • Chen, L., et al. (2023). High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method. Food Chemistry. [Link]

  • Li, H., et al. (2009). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Journal of Biomolecular Screening. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]

  • Li, H., et al. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening. [Link]

  • Li, H., et al. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. PMC. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Omega. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Naqvi, A. R., et al. (2022). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology. [Link]

  • Molecular Devices. (n.d.). Image-Based High-Content Screening of Fatty Acid Uptake. Retrieved from [Link]

  • Mimori, S., et al. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

  • Ramakrishna, K., Srinivasan, K., & Sharma, S. S. (2020). Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats. Indian Journal of Physiology and Pharmacology. [Link]

  • Cuadrado-Tejedor, M., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry. [Link]

  • Lee, J. H., & Paull, T. T. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry. [Link]

  • Cui, W., et al. (2015). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. Nucleic Acids Research. [Link]

  • Cuadrado-Tejedor, M., et al. (2011). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. ResearchGate. [Link]

  • ResearchGate. (n.d.). Review articles in HIGH-THROUGHPUT SCREENING ASSAYS. Retrieved from [Link]

  • Cellecta. (n.d.). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved from [Link]

  • Wang, Y., et al. (2022). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. MDPI. [Link]

  • Martis, E. A., Radhakrishnan, R., & Badve, R. R. (2021). A brief review of high throughput screening in drug discovery process. Journal of Applied Pharmaceutical Science. [Link]

  • Kihara, T., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

  • Therapeutics Data Commons. (n.d.). High-throughput Screening. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 2,2-Dimethyl-4-phenylbutanoic Acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and potential application of 2,2-Dimethyl-4-phenylbutanoic acid as a chemical probe. Currently, this molecule is not an established or validated chemical probe, and information regarding its biological targets, potency, and selectivity is not available in the public domain. Therefore, this application note adopts a scientifically rigorous framework for the evaluation of this compound. We will first establish the gold-standard criteria for a high-quality chemical probe, using the well-studied but unsuitable analog, 4-phenylbutyric acid (4-PBA), as a critical case study. Subsequently, we provide a detailed roadmap and step-by-step protocols for the systematic validation of this compound, enabling researchers to determine its fitness-for-purpose in biological discovery.

The Principle of the Chemical Probe: A Tool for Precision Biology

The essential criteria for a high-quality chemical probe are summarized below.[1][2][3][5][6]

CriterionRecommended ThresholdRationale
In Vitro Potency IC₅₀ or Kᵢ/Kₑ < 100 nMEnsures the molecule interacts strongly with its intended target at low concentrations, minimizing off-target effects.
Selectivity >30-fold against related family membersCrucial for attributing a biological effect to the specific target and not to closely related proteins.
Cellular Potency EC₅₀ < 1 µMDemonstrates the molecule can penetrate the cell membrane and engage its target in a physiological context.
On-Target Engagement Direct evidence in cellsConfirms that the molecule physically binds to its intended target within the complex cellular environment.
Defined Mechanism of Action Reversible/Irreversible, Competitive/Non-competitiveUnderstanding how the probe interacts with its target is key to interpreting experimental results.
Negative Control Structurally similar but >100-fold less active analogEssential for distinguishing on-target effects from non-specific or off-target pharmacology.[7]

A Cautionary Tale: Why 4-Phenylbutyric Acid (4-PBA) is an Unsuitable Chemical Probe

To understand the importance of rigorous validation, we can examine this compound's close analog, 4-phenylbutyric acid (4-PBA). 4-PBA is known to act through at least two distinct mechanisms:

  • Chemical Chaperone: It can non-specifically stabilize protein folding and reduce endoplasmic reticulum (ER) stress.[8][9] This is a broad, systemic effect not tied to a single protein target.

  • HDAC Inhibitor: It inhibits histone deacetylases (HDACs), a class of epigenetic enzymes.[8][10]

However, as an HDAC inhibitor, 4-PBA exhibits very low potency, with IC₅₀ values in the millimolar range.[2] This requires using high concentrations in experiments, drastically increasing the likelihood of off-target effects and confounding results from its chemical chaperone activity.[11] For these reasons, the Chemical Probes Portal explicitly designates 4-PBA as an unsuitable probe for studying HDACs.[2] This example underscores that biological activity alone is insufficient; potency and selectivity are paramount.

A Validation Roadmap for this compound

To determine if this compound (referred to hereafter as "the compound") can serve as a useful chemical probe, a systematic evaluation is required. The following workflow outlines the necessary stages of characterization, from initial target identification to cellular validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Decision A Hypothesis Generation (e.g., Target Class Prediction) B Biochemical Screen (e.g., HDAC Activity Assay) A->B Identify Potential Targets C Direct Binding Assay (ITC or SPR) B->C Confirm Direct Binding & Affinity D Broad Selectivity Screen (e.g., Kinase Panel) C->D Assess Off-Target Profile E Cellular Target Engagement (CETSA) D->E Transition to Cellular System F Cellular Potency Assay (Phenotypic or Biomarker) E->F Correlate Binding with Function H Cytotoxicity Assessment E->H Determine Therapeutic Window G Negative Control Synthesis & Testing F->G Confirm On-Target Phenotype I Go/No-Go Decision Is it a Validated Probe? G->I H->I

Caption: A systematic workflow for validating a candidate chemical probe.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the validation roadmap.

Protocol 1: In Vitro HDAC Activity Assay (Fluorogenic)

This protocol is designed to screen the compound for inhibitory activity against a panel of recombinant human HDAC enzymes, a likely target class given its structural similarity to 4-PBA.

A. Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC assay kit (containing acetylated substrate and developer)[12][13]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • 384-well black, flat-bottom plates

  • Test compound and reference inhibitor (e.g., SAHA) dissolved in DMSO

B. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) to the 384-well assay plates.

  • Enzyme Preparation: Dilute each HDAC enzyme to its optimal working concentration in cold assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the compound. Add buffer-only to control wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Substrate Addition: Prepare the fluorogenic substrate solution according to the kit manufacturer's instructions. Add 5 µL of the substrate solution to all wells.

  • Enzymatic Reaction: Mix the plate and incubate at 37°C for 60 minutes.

  • Reaction Termination & Signal Development: Add 15 µL of the developer solution (which stops the HDAC reaction and activates the fluorophore) to all wells. Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

C. Data Analysis:

  • Normalize the data using vehicle (DMSO) control wells (100% activity) and no-enzyme wells (0% activity).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme.

ParameterGo (Potential Probe)No-Go (Poor Probe Candidate)
IC₅₀ (Primary Target) < 100 nM> 1 µM
Selectivity >30-fold vs. other HDACs<10-fold vs. other HDACs
Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).[9][14][15]

A. Materials:

  • Purified target protein (e.g., recombinant HDAC1) at high concentration (e.g., 10-50 µM).

  • Test compound at a concentration 10-20 fold higher than the protein (e.g., 100-500 µM).

  • Identical, extensively dialyzed buffer for both protein and compound (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Small buffer mismatches can ruin the experiment.[15]

  • Isothermal Titration Calorimeter.

B. Procedure:

  • Sample Preparation: Prepare the protein and compound solutions in the exact same, degassed buffer. Ensure precise concentration determination.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Perform a control titration of buffer into the protein solution to establish the heat of dilution.

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Set the instrument to the desired temperature (e.g., 25°C). Program a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Titration: Perform a control experiment by titrating the compound into buffer alone to measure its heat of dilution.

C. Data Analysis:

  • Subtract the heat of dilution (compound into buffer) from the experimental titration data.

  • Integrate the area under each injection peak to determine the heat change per injection.

  • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kₑ, n, and ΔH.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[16][17]

A. Materials:

  • Cell line expressing the target protein (e.g., HEK293T cells).

  • Complete cell culture medium.

  • Test compound and vehicle (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for cell lysis (e.g., liquid nitrogen, sonicator).

  • Thermal cycler, centrifuges, and equipment for Western blotting.

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody and ECL substrate.

B. Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control. Cool to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles in liquid nitrogen followed by thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration and normalize all samples. Perform Western blotting using the primary antibody against the target protein.

  • Quantification: Quantify the band intensities. Normalize the target protein signal to the loading control for each sample.

C. Data Analysis:

  • For each treatment condition, plot the normalized band intensity (amount of soluble protein) against the temperature.

  • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ) for each condition.

  • A positive target engagement is indicated by a thermal shift (ΔTₘ), where the Tₘ increases in the presence of the compound.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Interpretation and Final Verdict

The successful validation of this compound as a chemical probe requires a holistic evaluation of the data generated from these protocols.

  • A "Go" Decision would be supported by:

    • Potent inhibition of a single target in vitro (IC₅₀ < 100 nM).

    • A confirmed 1:1 binding stoichiometry and strong affinity (Kₑ < 100 nM) via ITC/SPR.

    • A clear, dose-dependent thermal shift in a cellular CETSA experiment.

    • Cellular activity (EC₅₀ < 1 µM) that correlates with target engagement.

    • Demonstrated selectivity (>30-fold) against related family members and a clean profile in broader selectivity screens.

    • The availability of a closely related analog that is >100-fold less active and shows no effect in cellular assays.

  • A "No-Go" Decision would be warranted if the compound exhibits:

    • Low potency (micromolar or higher IC₅₀/Kₑ).

    • Activity against multiple targets with poor selectivity.

    • No evidence of target engagement in cells (no CETSA shift).

    • A disconnect between binding affinity and cellular potency.

    • Significant cytotoxicity at concentrations required for target engagement.

Should this compound fail this validation workflow, it should not be used as a chemical probe to make specific claims about a protein target's function. Like 4-PBA, it may still have biological effects, but these cannot be confidently assigned to a single molecular initiating event, rendering it unsuitable for hypothesis-driven research.

References

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. [Link]

  • Zhao, W. N., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-11. [Link]

  • Cho, Y., & Lee, H. W. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Journal of Pharmacopuncture, 18(4), 15–23. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Chemical Probes Portal. (n.d.). Unsuitables: Phenylbutyrate. [Link]

  • Bajusz, D., et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 23(10), 2465. [Link]

  • Chemical Probes Portal. (n.d.). Selecting the best chemical probe. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. Drug Discovery Today: Technologies, 18-19, 23-31. [Link]

  • SGC-UNC. (n.d.). Chemical Probes. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Müller, S., & Knapp, S. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery, 15(8), 883-886. [Link]

  • Mimori, S., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-8. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. [Link]

  • Chemical Probes Portal. (n.d.). Controls for chemical probes. [Link]

  • Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3145–3151. [Link]

  • Workman, P., & Collins, I. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 34(3), 356-360. [Link]

Sources

analytical methods for 2,2-Dimethyl-4-phenylbutanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 2,2-Dimethyl-4-phenylbutanoic Acid

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound in various matrices, with a primary focus on plasma and aqueous solutions. Designed for researchers, analytical scientists, and professionals in drug development, this guide details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A supplementary protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. The document emphasizes the rationale behind procedural choices, from sample preparation to instrument setup, and includes complete, step-by-step protocols. It is structured to provide a framework for robust method development and validation, ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a carboxylic acid derivative with potential significance in pharmaceutical and metabolic research. Accurate quantification of this analyte is critical for pharmacokinetic (PK) studies, drug metabolism profiling, and quality control in manufacturing processes. The presence of both a carboxylic acid moiety and a phenyl group dictates the selection of appropriate analytical strategies.

The primary challenges in quantifying such molecules, particularly in biological matrices, stem from potential interferences from endogenous compounds and the need for high sensitivity to detect low concentrations.[1][2] This guide provides validated starting points for developing robust analytical methods to address these challenges.

Foundational Strategy: Method Selection

The choice of analytical technique is governed by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for relatively high concentration samples or clean matrices.[3] Its strength lies in its simplicity and reliability. For this compound, detection relies on the UV absorbance of the phenyl group or the carboxyl group at lower wavelengths.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low-level analytes in complex biological matrices like plasma.[5] Its superior sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix noise.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful alternative, offering excellent chromatographic resolution. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[6]

This guide will focus primarily on HPLC-UV and LC-MS/MS as the most direct and widely applicable methods.

General Experimental Workflow

A successful quantification workflow follows a logical sequence from sample preparation to final data analysis. Each step is critical for ensuring the accuracy and precision of the results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Aqueous Solution) Cleanup Matrix Cleanup (SPE, LLE, or PPT) Sample->Cleanup Inject Sample Injection Concentrate Evaporation & Reconstitution Cleanup->Concentrate Concentrate->Inject Separate Chromatographic Separation (HPLC or GC) Inject->Separate Integrate Peak Integration Detect Detection (UV or MS/MS) Separate->Detect Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the quantification of this compound.

Method 1: HPLC-UV for High-Concentration Analysis

This method is ideal for process chemistry samples, formulation analysis, or preliminary pharmacokinetic studies where analyte concentrations are expected to be in the µg/mL range. The principle of ion suppression reverse-phase chromatography is employed to achieve good peak shape and retention.[7]

Rationale for Experimental Design
  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides retention for the phenyl group of the analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. At a low pH (around 2.5-3.0), the carboxylic acid group of the analyte is protonated (non-ionized), making it more hydrophobic and thus better retained on the C18 column, resulting in sharper, more symmetrical peaks.[3][7]

  • Detection: The phenyl group provides moderate UV absorbance. A wavelength of 210 nm is chosen to maximize the response from the carboxyl group, while 254 nm can also be used, targeting the phenyl ring.[4][8]

Detailed Protocol

4.2.1 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Phosphoric acid (85%) or Formic acid (LC-MS grade)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

4.2.2 Instrument Conditions

  • HPLC System: Agilent 1100/1200 series or equivalent

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 210 nm

  • Run Time: 10 minutes

4.2.3 Sample Preparation (Aqueous Matrix)

  • Allow samples to reach room temperature.

  • Perform a 1:1 dilution of the sample with the mobile phase.

  • Vortex for 10 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Cap the vial and place it in the autosampler.

4.2.4 Calibration

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Perform serial dilutions in the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Analyze each standard in triplicate to generate a calibration curve.

Method 2: LC-MS/MS for Sensitive Analysis in Biological Matrices

This method is essential for studies requiring low limits of quantification (ng/mL or pg/mL), such as definitive pharmacokinetic/pharmacodynamic (PK/PD) studies in plasma or tissue homogenates.[9]

Rationale for Experimental Design
  • Ionization: Electrospray ionization (ESI) in negative mode is selected. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for sensitive detection.

  • Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. A specific precursor ion (the [M-H]⁻ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process drastically reduces background noise.[5]

  • Sample Preparation: For plasma, protein precipitation is a rapid and effective way to remove the bulk of matrix proteins, which can interfere with the analysis and damage the LC system.[10] Solid-Phase Extraction (SPE) can provide even cleaner extracts if higher sensitivity is needed.[11]

G cluster_ppt Protein Precipitation Workflow Plasma 100 µL Plasma Sample IS Add Internal Standard Plasma->IS ACN Add 300 µL cold Acetonitrile IS->ACN Vortex Vortex (1 min) ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for plasma analysis using protein precipitation.

Detailed Protocol

5.2.1 Materials and Reagents

  • All reagents from Section 4.2.1, using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5). If unavailable, a close structural analog can be used.

  • Control biological matrix (e.g., human plasma, K2-EDTA).

5.2.2 Instrument Conditions (Hypothetical)

  • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • LC Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ion Source: ESI Negative

  • MRM Transitions (to be optimized):

    • Analyte: Q1: 205.1 -> Q3: 161.1 (corresponding to [M-H]⁻ -> [M-H-CO2]⁻)

    • Internal Standard (IS): Q1: 210.1 -> Q3: 166.1 (for a d5-labeled IS)

5.2.3 Sample Preparation (Protein Precipitation for Plasma)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Cap and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Vortex briefly and transfer to an autosampler vial for analysis.

5.2.4 Calibration

  • Prepare a 1 mg/mL stock solution in methanol.

  • Perform serial dilutions to prepare working standards.

  • Spike the working standards into the control blank matrix (e.g., plasma) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Process the calibration standards alongside the unknown samples as described in 5.2.3.

Method Validation: A Trustworthy System

Every protocol must be validated to ensure it is fit for purpose. Key validation parameters should be assessed according to regulatory guidelines.[12]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.995A linear relationship between concentration and response.[2]
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mLSignal-to-Noise ratio ≥ 3.[12]
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLLowest concentration with acceptable accuracy (80-120%) and precision (≤20% RSD).[13]
Accuracy (% Recovery) 85-115%85-115%Measured concentration vs. nominal concentration.[14]
Precision (% RSD) ≤ 15%≤ 15%Repeatability (intra-day) and intermediate precision (inter-day).[14][15]
Selectivity No interfering peaks at the analyte retention time.No significant matrix effect or ion suppression/enhancement.[1][5]The ability to differentiate the analyte from other components.

Note: The quantitative values presented in this table are typical estimates and must be experimentally determined during method validation.

Alternative Method: GC-MS with Derivatization

For labs specializing in GC-MS, this method can provide high-resolution separation and sensitive detection.

Rationale

Derivatization is essential to increase the volatility and thermal stability of the carboxylic acid.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach. It replaces the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group.

Protocol Outline
  • Extraction: Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16][17]

  • Drying: Evaporate the solvent to complete dryness. The presence of water can inhibit the derivatization reaction.

  • Derivatization: Add BSTFA and a catalyst (e.g., 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., 60-70 °C for 30 minutes) to drive the reaction to completion.

  • Analysis: Inject the derivatized sample into the GC-MS. The mass spectrometer can be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.[18]

Conclusion

This application note provides a comprehensive guide and robust starting protocols for the quantification of this compound. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex biological matrices. The HPLC-UV method serves as a reliable and accessible alternative for higher concentration samples. Both methods, when properly validated, will yield accurate and reproducible data crucial for research and development applications. The provided protocols should be considered as templates that require optimization and rigorous validation for each specific application and matrix.

References

  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. Available at: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed, 32970177. Available at: [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
  • Kim, H., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques, 9(4). Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Agilent Technologies. (2015). Sample Preparation for Analytical Chemistry: Techniques and Workflows. IR-4 Project. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Sample Preparation. Bio-Rad. Available at: [Link]

  • Eurofins. (2021). Analytical Method Summaries. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Techniques. Phenomenex. Available at: [Link]

  • Labconco Corporation. (n.d.). Sample Preparation. Labconco. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent. Available at: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Science & Technology Letters, 3(3), 93-97. Available at: [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Available at: [Link]

  • Kim, H., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]

  • Watts, J. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics, Inc. Available at: [Link]

  • De Nys, H., et al. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 35(4), 13-20. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids - Detection Methods. Shimadzu. Available at: [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-2207. Available at: [Link]

  • Miles, C. O., et al. (2018). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Analytical Methods, 10(24), 2903-2909. Available at: [Link]

  • World Health Organization. (2017). Analytical methods and achievability. In Guidelines for drinking-water quality. Available at: [Link]

  • Oesi, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3291-3306. Available at: [Link]

  • Miles, C. O., et al. (2018). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Aanisah, A., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Pharmaceutical Sciences and Research, 9(10), 1775-1780. Available at: [Link]

  • Ligor, T., et al. (2008). Comparison of Proton Transfer Reaction-Mass Spectrometry and Gas Chromatography–Mass Spectrometry in Analysis of Breath Sample. Analytical and Bioanalytical Chemistry, 391(8), 2899-2905. Available at: [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]

Sources

Application Note: High-Efficiency Derivatization of 2,2-Dimethyl-4-phenylbutanoic Acid (DMPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,2-Dimethyl-4-phenylbutanoic acid (DMPBA) presents a classic challenge in bio-analytical chemistry: steric hindrance . While the phenyl ring provides a useful UV chromophore, the gem-dimethyl group at the


-position creates a "neopentyl-like" steric blockade around the carboxylic acid.

This structural feature significantly reduces the reaction kinetics of standard nucleophilic acyl substitutions. Standard protocols (e.g., room temperature EDC/NHS coupling or rapid methylation) often result in poor yields (<10%) or incomplete derivatization, leading to assay variability.

This guide provides optimized protocols specifically engineered to overcome the activation energy barrier imposed by the 2,2-dimethyl motif.

Key Applications
  • Metabolic Tracking: Preventing

    
    -oxidation in metabolic stability studies.
    
  • Hapten Synthesis: Generating antibodies for competitive ELISA.

  • Trace Quantification: GC-MS and HPLC-FLD analysis in plasma/urine.

Decision Logic & Workflow

The choice of derivatization method depends strictly on the analytical endpoint. The following decision tree outlines the optimal chemical pathways.

DMPBA_Workflow Start Start: DMPBA Sample Goal Define Analytical Goal Start->Goal Quant Quantification (Trace Analysis) Goal->Quant Bio Bioconjugation (Antibody/Probe) Goal->Bio GC GC-MS (Volatility Required) Quant->GC LC HPLC-FLD (Sensitivity Required) Quant->LC Protein Protein Carrier (BSA/KLH) Bio->Protein Method_TMS Protocol A: Aggressive Silylation (BSTFA + 1% TMCS, 70°C) GC->Method_TMS Steric heat drive Method_Coumarin Protocol B: Coumarin Esterification (Br-MMC + 18-Crown-6) LC->Method_Coumarin Phase transfer catalysis Method_AcidCl Protocol C: Acid Chloride Activation (Oxalyl Chloride -> Amine) Protein->Method_AcidCl Max reactivity

Figure 1: Strategic decision tree for DMPBA derivatization. Note the specific emphasis on heat and catalysis to overcome the gem-dimethyl steric barrier.

Protocol A: GC-MS Quantification via Aggressive Silylation

Challenge: The bulky gem-dimethyl group prevents rapid silylation at room temperature. Incomplete reaction leads to peak tailing and non-linear calibration curves. Solution: Use of a potent silyl donor (BSTFA) with a catalyst (TMCS) and sustained heating.

Materials
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Equipment: Screw-cap GC vials (PTFE/Silicone septa), Heating block.

Step-by-Step Methodology
  • Drying: Evaporate the biological extract containing DMPBA to complete dryness under a stream of Nitrogen (

    
    ). Note: Any residual water will hydrolyze the reagent.
    
  • Reconstitution: Add 50

    
    L of anhydrous pyridine. Vortex for 30 seconds.[1]
    
  • Reagent Addition: Add 50

    
    L of BSTFA + 1% TMCS.
    
  • Thermal Activation: Cap tightly and heat at 70°C for 45 minutes .

    • Critical Insight: Standard protocols suggest 60°C for 15 mins. DMPBA requires higher energy to force the bulky TMS group onto the hindered carboxylate.

  • Analysis: Cool to room temperature and inject 1

    
    L into GC-MS (Splitless mode).
    

Data Interpretation:

  • Target Ion: Look for the [M-15]+ peak (Loss of methyl from TMS) or the molecular ion of the TMS ester.

  • Shift: The derivatization replaces the active proton, lowering polarity and eluting significantly earlier than the free acid (if it elutes at all).

Protocol B: High-Sensitivity HPLC-FLD (Coumarin Labeling)

Challenge: DMPBA has weak native fluorescence. For femtomole-level detection, a fluorophore must be attached. Solution: Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-MMC). Innovation: Use of 18-Crown-6 ether as a phase transfer catalyst. The crown ether complexes the potassium counter-ion, leaving the DMPBA carboxylate "naked" and highly reactive, bypassing the steric hindrance.

Materials
  • Labeling Reagent: Br-MMC (1 mg/mL in Acetone).

  • Catalyst: 18-Crown-6 ether (crystals).

  • Base: Potassium Carbonate (

    
    ), solid.
    
  • Solvent: Acetone (anhydrous).

Step-by-Step Methodology
  • Salt Formation: Dissolve DMPBA sample in 100

    
    L Acetone. Add ~2 mg solid 
    
    
    
    and ~1 mg 18-Crown-6.
  • Labeling: Add 50

    
    L of Br-MMC solution.
    
  • Reaction: Vortex and heat at 60°C for 60 minutes in the dark (foil-wrapped).

  • Cleanup: Cool. Add 10

    
    L of 5% Acetic acid to quench.
    
  • Injection: Inject directly into HPLC (Reverse Phase C18).

Detection Settings:

  • Excitation: 325 nm

  • Emission: 398 nm

Protocol C: Bioconjugation for Hapten-Carrier Synthesis

Challenge: Standard EDC/NHS coupling is often inefficient for DMPBA. The intermediate O-acylisourea is sterically shielded, leading to slow amine attack and high rates of hydrolysis (reverting to starting material). Solution: The Acid Chloride Method (or Mixed Anhydride). Converting DMPBA to its acid chloride creates a hyper-reactive electrophile that overcomes steric repulsion.

Comparison of Activation Methods
FeatureEDC/NHS CouplingAcid Chloride Activation (Recommended)
Reactivity ModerateVery High
Steric Sensitivity High (Fails with bulk)Low (Forces reaction)
Moisture Sensitivity Low (Aqueous compatible)High (Requires anhydrous steps)
Byproducts Urea (easy removal)HCl (requires base trap)
Step-by-Step Methodology (Acid Chloride Route)

Phase 1: Activation (Anhydrous)

  • Dissolve 5 mg DMPBA in 200

    
    L anhydrous Dichloromethane (DCM).
    
  • Add 1.2 equivalents of Oxalyl Chloride .

  • Add 1 drop (catalytic) of Dimethylformamide (DMF). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) indicates activation.
  • Stir for 30 minutes at Room Temp.

  • Evaporate to dryness under

    
     to remove excess oxalyl chloride. The residue is DMPBA-Cl.
    

Phase 2: Conjugation (Aqueous/Organic Interface)

  • Dissolve the DMPBA-Cl residue in 100

    
    L dry DMSO.
    
  • Dissolve the Carrier Protein (BSA or KLH) in Carbonate Buffer (pH 9.0) at 5 mg/mL.

  • Dropwise Addition: Slowly add the DMSO solution to the stirring protein solution.

  • Incubation: React for 2 hours at 4°C or Room Temp.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove unreacted hapten.

Quality Control & Validation

To ensure the protocols worked, use the following validation checkpoints:

  • NMR Validation (For Protocol C Precursors):

    • Underivatized DMPBA: The gem-dimethyl protons appear as a singlet around

      
       1.2 ppm.
      
    • Activated DMPBA-Cl: The gem-dimethyl signal typically shifts downfield due to the electron-withdrawing nature of the chloride.

  • Hapten Density (MALDI-TOF):

    • Compare the molecular weight of the Native Carrier Protein vs. the Conjugate.

    • 
       Hapten Number.
      
    • Target: 15–25 haptens per BSA molecule for optimal immunogenicity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on hapten-carrier chemistry and overcoming steric hindrance in coupling).

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography. (Technical bulletin on BSTFA usage and heating requirements for hindered acids).

  • Tsuruta, Y., et al. (1999). Fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Analytical Chemistry. (Basis for Protocol B).
  • Imai, K., & Toyo'oka, T. (1988). Fluorogenic reagents for carboxylic acids in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

  • Regis Technologies. (2000). GC Derivatization Guide. (Detailed kinetics on silylation of tertiary vs. primary structures).

Sources

Troubleshooting & Optimization

resolving impurities in 2,2-Dimethyl-4-phenylbutanoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-4-phenylbutanoic Acid (DMPBA) .

I am Dr. Aris, Senior Application Scientist. Below is a dynamic troubleshooting guide designed to resolve purity issues specifically for DMPBA. This compound presents unique purification challenges due to the gem-dimethyl effect , which increases lipophilicity and steric hindrance around the carboxylic acid, often leading to "oiling out" rather than crystallization and difficulty in salt formation.[1]

Module 1: Diagnostic & Analytical Troubleshooting

Q: My HPLC chromatogram shows a persistent shoulder peak at RRT 0.92. What is it?

A: This is likely the Mono-methyl impurity (2-methyl-4-phenylbutanoic acid) or the Unhydrolyzed Ester , depending on your synthesis route.

  • Scenario A (Alkylation Route): If you synthesized via the alkylation of isobutyric acid esters, the RRT 0.92 peak is often the Ethyl/Methyl Ester intermediate .[1] The gem-dimethyl group sterically hinders the carbonyl carbon, making the final hydrolysis step slower than standard esters.[1]

    • Confirmation: Check IR for a split carbonyl peak (ester C=O ~1735 cm⁻¹, acid C=O ~1705 cm⁻¹).

  • Scenario B (Stepwise Methylation): If you produced this via double methylation of 4-phenylbutanoic acid, the peak is the mono-methyl analog.

Q: The sample purity is >98%, but it appears as a sticky oil instead of a solid. Why?

A: DMPBA has a low melting point (~46–50°C) and is prone to supercooling . The gem-dimethyl group disrupts crystal packing.

  • Immediate Fix: Dissolve the oil in a minimum amount of n-Pentane (not Hexane, as Pentane evaporates faster and cools lower) at room temperature. Cool to -20°C. Scratch the flask wall with a glass rod to induce nucleation.

  • Long-term Fix: Your sample likely contains residual solvent (Toluene or THF) which acts as a plasticizer. High-vacuum drying (<1 mbar) at 30°C for 12 hours is mandatory before attempting crystallization.

Module 2: Synthetic Origins of Impurities

Understanding the origin of your impurity is the first step to removal. The diagram below illustrates the impurity landscape based on the standard Isobutyrate Alkylation Route .

Impurityflow SM1 Ethyl Isobutyrate Rxn Alkylation (LDA/THF) SM1->Rxn SM2 Phenethyl Bromide SM2->Rxn Inter Intermediate Ester Rxn->Inter Imp1 Impurity A: Styrene (Elimination) Rxn->Imp1 Side Rxn (Base) Imp2 Impurity B: 1,4-Diphenylbutane (Wurtz Coupling) Rxn->Imp2 Side Rxn (Homo-coupling) Hydro Hydrolysis (NaOH) Inter->Hydro Prod DMPBA (Target) Hydro->Prod Imp3 Impurity C: Unhydrolyzed Ester Hydro->Imp3 Incomplete Rxn

Figure 1: Impurity generation pathways during the alkylation synthesis of DMPBA.

Module 3: Purification Protocols

Q: Standard recrystallization is failing. How do I remove neutral impurities (Esters, Styrene, Halides)?

A: Do not rely on crystallization for gross purification of this compound. The lipophilicity of the gem-dimethyl group makes it highly soluble in organic solvents, leading to poor recovery.[1]

The Solution: Use a "pH-Swing" Extraction . Because DMPBA is a carboxylic acid (pKa ~4.8), we can selectively move it into water, wash away the grease (neutrals), and then move it back.[1]

Protocol A: The "pH-Swing" Extraction (High Specificity)

This protocol is self-validating: if the aqueous layer is not clear in Step 3, the separation failed.[1]

  • Dissolution: Dissolve 10 g of crude DMPBA in 50 mL MTBE (Methyl tert-butyl ether). Note: MTBE is superior to Ethyl Acetate here because it resists hydrolysis during the base wash.[1]

  • Acid Wash (Removal of Amines/Inorganics): Wash the organic phase with 20 mL of 1M HCl . Discard aqueous layer.

  • Salt Formation (Critical Step): Extract the organic phase with 3 x 30 mL of 1M NaOH .

    • Mechanism:[2][3][4][5] DMPBA becomes Sodium 2,2-dimethyl-4-phenylbutanoate (Water Soluble).

    • Neutrals: Unreacted Phenethyl bromide, Styrene, and Esters stay in the MTBE layer.[1]

  • The "Grease" Wash: Combine the aqueous NaOH extracts. Wash this aqueous solution once with 20 mL fresh MTBE . This removes trapped neutrals.

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl until pH < 1. The product will precipitate as a white oil or solid.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) . Dry over MgSO₄ and evaporate.

Q: I tried the extraction, but I formed a stubborn emulsion. How do I break it?

A: The sodium salt of DMPBA acts as a surfactant due to the lipophilic gem-dimethyl tail and the phenyl ring.

  • The Fix: Add Brine (Saturated NaCl) to the emulsion. The increase in ionic strength will force phase separation (Salting Out).

  • Prevention: Use Potassium Hydroxide (KOH) instead of NaOH in the future; potassium salts of fatty acids are generally more soluble and less prone to emulsion stabilization than sodium salts.

Module 4: Final Polishing (Crystallization)

Q: How do I get the "White Crystalline Powder" required for API standards?

A: Once neutrals are removed via Protocol A, use this specific solvent system.

Table 1: Solubility Profile & Crystallization Strategy

Solvent SystemSolubility (Hot)Solubility (Cold)OutcomeNotes
Hexane HighModerateOiling Out Avoid pure Hexane.
Hexane : Ethyl Acetate (9:1) HighLowCrystals Best balance.
Pentane ModerateVery LowFine Powder Requires -20°C freezer.
Methanol Very HighHighLoss of Yield Too soluble.
Protocol B: Low-Temperature Crystallization
  • Take the oil from Protocol A.

  • Add Hexane:Ethyl Acetate (9:1 ratio) . Use 3 mL of solvent per gram of product.

  • Heat to 50°C (do not boil vigorously) until clear.

  • Seed the solution: Add a tiny crystal of pure DMPBA (if available) or scratch the glass.

  • Wrap the flask in foil and let it cool to Room Temperature slowly (over 2 hours).

  • Move to 4°C for 4 hours.

  • Filter and wash with cold Pentane .

Module 5: Decision Logic

Use this workflow to determine your next step.

DecisionTree Start Crude DMPBA Sample CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Sticky Oil CheckState->Oil Yes CheckHPLC HPLC Purity? Solid->CheckHPLC Action3 Dry under High Vacuum (Remove Solvent) Oil->Action3 HighPurity >98% but Colored CheckHPLC->HighPurity High LowPurity <95% (Neutrals present) CheckHPLC->LowPurity Low Action1 Recrystallize: Hexane/EtOAc (9:1) HighPurity->Action1 Action2 Protocol A: pH-Swing Extraction LowPurity->Action2 Action2->Action1 Polishing Action3->CheckHPLC

Figure 2: Purification Decision Matrix for DMPBA.

References

  • Synthesis of Phenyl-Alkanoic Acids

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for gem-dimethyl alkylation mechanics).

  • Gem-Dimethyl Effect & Solubility

    • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1]

  • HPLC Methodologies for Phenyl-Alkanoic Acids

    • Journal of Chromatography A, "Separation of isomeric phenyl-alkanoic acids," Vol 850, 1999.[1] (Validation of Reverse Phase C18 methods for lipophilic acids).

  • pKa Values of Substituted Carboxylic Acids

    • Bordwell pKa Table (Acidity in DMSO/Water).[6]

Sources

troubleshooting 2,2-Dimethyl-4-phenylbutanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Profiling of 2,2-Dimethyl-4-phenylbutanoic Acid

Executive Summary

This compound (DMPBA) presents a unique analytical paradox. While chemically stable, its gem-dimethyl substitution creates significant steric hindrance around the carboxylic acid, complicating derivatization for GC. Simultaneously, the lack of conjugation between the phenyl ring and the carbonyl group results in poor UV absorptivity, challenging HPLC sensitivity.

This guide provides self-validating troubleshooting protocols designed to overcome these specific structural limitations.

Module 1: HPLC Method Troubleshooting

The Workhorse Method for Purity & Assay

Core Challenge: The molecule possesses a weak chromophore (isolated phenyl ring) and an ionizable acidic group (pKa ~4.8). Users frequently report baseline noise (due to low wavelength detection) and peak tailing (due to silanol interactions).

FAQ: Why is my sensitivity so low, even at high concentrations?

Root Cause: DMPBA lacks a conjugated


-system connecting the phenyl ring to the carbonyl. The gem-dimethyl group acts as an insulator. Consequently, the strong UV absorption typical of benzoic acid derivatives is absent.
Solution:  You are likely detecting at 254 nm, where extinction is minimal.
  • Action: Shift detection to 210–215 nm .

  • Constraint: You must use Acetonitrile (ACN) rather than Methanol. Methanol absorbs strongly below 210 nm, causing high background noise.

Protocol: The "Locked-pH" HPLC Method

To prevent peak tailing and retention time drift, the carboxylic acid must be kept fully protonated (neutral).

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mmHigh carbon load needed for retention of the hydrophobic phenyl tail.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM KH₂PO₄ (pH 2.5)pH must be < 2.8 (2 units below pKa) to suppress ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Required for low-UV transparency (210 nm).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmMaximize signal for the isolated phenyl ring.
Temperature 30°CImproves mass transfer and peak symmetry.

Troubleshooting Matrix: Peak Shape Issues

SymptomProbable CauseCorrective Action
Fronting Peak Sample solvent mismatchDissolve sample in Mobile Phase A/B (50:50). Do not dissolve in 100% ACN.
Tailing (T > 1.5) Secondary Silanol InteractionThe -COOH is interacting with free silanols. Ensure pH is < 3.0. Add 5% methanol to Mobile Phase A to wet the phase if dewetting occurs.
Retention Drift Inadequate BufferingIf using simple TFA water, switch to Phosphate Buffer (20 mM). TFA is volatile and pH can drift over long sequences.

Module 2: GC-MS Troubleshooting

The Orthogonal Method for Impurity Profiling

Core Challenge: Direct injection of DMPBA yields broad, tailing peaks due to hydrogen bonding of the free acid in the injector port. However, standard esterification (e.g., BF3-Methanol) often fails or is incomplete due to the steric bulk of the gem-dimethyl group .

FAQ: Why is my derivatization yield low (<50%)?

Expert Insight: The C(CH3)2 group adjacent to the carboxyl carbon creates a "neopentyl-like" steric environment. This blocks the approach of nucleophiles (like methanol) during Fischer esterification. Solution: Switch to Silylation with aggressive catalysts or use Alkylating reagents that attack the oxygen rather than the carbonyl carbon.

Protocol: Sterically-Resistant Derivatization (Silylation)

Do not use standard conditions. This protocol uses a catalyst and heat to overcome the gem-dimethyl barrier.

  • Dry: Evaporate 1 mg of sample to complete dryness under Nitrogen. Moisture kills this reaction.

  • Reagent: Add 100 µL of BSTFA + 1% TMCS .

    • Note: TMCS (Trimethylchlorosilane) is the critical catalyst. Pure BSTFA is too slow for this hindered acid.

  • Solvent: Add 100 µL Pyridine (scavenges acid byproducts).

  • Energy: Cap tightly and incubate at 70°C for 45 minutes .

    • Standard 20 min @ Room Temp is insufficient.

  • Inject: 1 µL Splitless.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct analytical path based on the specific steric challenges of DMPBA.

DMPBA_Analysis Start Start: DMPBA Analysis Goal Define Goal Start->Goal HPLC Purity / Assay (HPLC) Goal->HPLC Quantification GC Impurity ID (GC-MS) Goal->GC Identification CheckUV Check UV Wavelength HPLC->CheckUV LowUV Set UV = 210 nm (Phenyl absorption) CheckUV->LowUV Correct HighUV UV = 254 nm (Low Sensitivity) CheckUV->HighUV Incorrect Buffer Buffer Selection pH < 3.0 (Phosphate) LowUV->Buffer ResultHPLC Sharp Peak (Suppressed Ionization) Buffer->ResultHPLC Direct Direct Injection? GC->Direct FailGC Broad/Tailing Peak (H-Bonding) Direct->FailGC Yes Deriv Derivatization Required Direct->Deriv No Steric Steric Check: gem-dimethyl group Deriv->Steric MethodA Mild Esterification (BF3-MeOH, RT) Steric->MethodA Standard MethodB Aggressive Silylation (BSTFA + 1% TMCS, 70°C) Steric->MethodB Hindered (Correct) MethodA->FailGC Incomplete ResultGC Quantitative TMS-Ester MethodB->ResultGC

Figure 1: Analytical decision tree highlighting the critical pathways for handling the low UV absorbance and steric hindrance of DMPBA.

Module 3: Sample Preparation & Solubility

Issue: Users often attempt to dissolve DMPBA in pure water or hexane, leading to precipitation or poor recovery. Chemistry: The molecule is lipophilic (Phenyl + Methyls) but has a polar head. It is an amphiphilic acid.

  • Best Solvent: Methanol or Acetonitrile (for stock solutions).

  • Buffer Compatibility: Soluble in aqueous buffers only if pH > 6.0 (ionized form).

    • Warning: If you dilute a stock solution (in MeOH) into an acidic HPLC mobile phase (pH 2.5), the acid may precipitate inside the injector loop if the concentration is > 1 mg/mL.

    • Fix: Prepare working standards in 50:50 ACN:Water to match the mobile phase organic strength.

References

  • PubChem. Compound Summary: this compound. (Source for chemical structure and physical properties).[1][2][3] [Link]

  • Dolan, J. W. LCGC North America. "Temperature Selectivity in Reversed-Phase LC." (Authoritative source on temperature effects in C18 separations). [Link]

Sources

Technical Support Center: 2,2-Dimethyl-4-phenylbutanoic Acid (CAS 4374-44-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Ensuring Stability in Solution

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: 2,2-Dimethyl-4-phenylbutanoic acid (DMPBA)

You are likely working with CAS 4374-44-1 . This molecule is a specific structural intermediate often used in the synthesis of antihistamines (like fexofenadine analogs) or as a metabolic probe. While chemically robust due to the gem-dimethyl group, it exhibits specific "silent" degradation pathways—primarily physical loss (sorption) and solvent-mediated artifacts—that can ruin quantitative data.

This guide moves beyond generic advice to address the specific steric and lipophilic properties of DMPBA.

Module 1: Chemical Stability Profile

The "Gem-Dimethyl" Double-Edged Sword

The defining feature of DMPBA is the two methyl groups at the


-position (next to the carboxyl group).
  • Steric Protection (The Good): These groups create a "neopentyl-like" environment. This steric bulk protects the carbonyl carbon from nucleophilic attack, making DMPBA significantly more stable against hydrolysis and metabolic

    
    -oxidation than linear phenylbutyric acid.
    
  • Hydrophobicity (The Bad): The methyl groups increase the

    
     (lipophilicity), drastically reducing aqueous solubility and increasing the rate of adsorption to plastics (polystyrene/polypropylene).
    
Primary Degradation Vectors
VectorRisk LevelMechanismConsequence
Solvent (Alcohols) ModerateFischer EsterificationFormation of Methyl/Ethyl esters (HPLC impurities).
Surface Sorption High Hydrophobic InteractionSignificant loss of titer in low-concentration (<10 µM) aqueous solutions.
Oxidation LowBenzylic OxidationSlow conversion of the benzylic CH

to a ketone/alcohol under UV light.
Precipitation High pH-dependent Solubility"Crashing out" in acidic buffers (pH < 6.0).

Module 2: Troubleshooting Guide

Issue 1: "My HPLC shows a new peak shifting with retention time."

Diagnosis: Solvent-Mediated Esterification. Root Cause: Storing carboxylic acids in Methanol (MeOH) or Ethanol (EtOH), especially if the solvent is not anhydrous or contains trace acids, leads to the slow formation of methyl- or ethyl-esters. While the gem-dimethyl group slows this process sterically, it does not stop it during long-term storage. Solution:

  • Immediate: Switch stock solvent to DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Protocol: If you must use MeOH for LC-MS injection, prepare fresh dilutions immediately before the run. Do not store MeOH dilutions >24 hours.

Issue 2: "I lost 40% of my compound in the serial dilution step."

Diagnosis: Plastic Sorption (The "Grease Effect"). Root Cause: DMPBA is lipophilic. When diluted into aqueous buffers (PBS/Media) in polypropylene (PP) tubes, the molecules rapidly adsorb to the plastic walls. Solution:

  • Material Change: Use Glass vials or Low-Binding polypropylene tubes for all aqueous dilutions.

  • Additive: Include 0.05% Tween-20 or BSA in the buffer before adding the compound to block binding sites on the plastic.

Issue 3: "The solution turned cloudy upon adding to cell media."

Diagnosis: pH Shock / Precipitation. Root Cause: The pKa of DMPBA is approx. 4.8. In stock solution (DMSO), it is dissolved. If added to a buffer with pH < 6.0, or if added at high concentration (>100 µM) where the local pH drops, the acid form regenerates and precipitates. Solution:

  • Buffer Check: Ensure experimental buffer pH is > 7.2.

  • Mixing: Vortex the media while adding the stock to prevent local high-concentration hotspots.

Module 3: Visualization & Logic

Workflow: Safe Stock Preparation

Caption: Decision logic for solvent selection to minimize chemical modification and physical loss.

StockPrep Start Start: Solid DMPBA SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Recommended MeOH Methanol/Ethanol SolventChoice->MeOH Avoid for Storage Storage Storage: -20°C Glass Vial DMSO->Storage Risk RISK: Esterification (Impurity Formation) MeOH->Risk Dilution Dilution for Assay Storage->Dilution Glass Glass/Low-Bind Plastic Dilution->Glass Aqueous Step StandardPlastic Standard PP Tubes Dilution->StandardPlastic Aqueous Step Success Stable Assay Solution Glass->Success Loss RISK: Sorption Loss (>30% Titer Drop) StandardPlastic->Loss

Pathway: Degradation Mechanisms

Caption: Mechanistic view of how environmental factors alter DMPBA structure.

Degradation DMPBA DMPBA (Intact) Ester Alkyl Ester (Artifact) DMPBA->Ester Slow Esterification Oxidized Benzylic Ketone (Degradant) DMPBA->Oxidized Radical Oxidation Adsorbed Surface Bound (Unavailable) DMPBA->Adsorbed Physisorption Alcohol Alcohol (R-OH) + Trace Acid Alcohol->Ester UV UV Light + O2 UV->Oxidized Plastic Hydrophobic Surface Plastic->Adsorbed

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 50 mM Master Stock

Objective: Create a stable stock solution valid for 6 months.

  • Weighing: Weigh approx. 10 mg of DMPBA (MW: ~206.28 g/mol ) into a glass amber vial. Do not use plastic weigh boats if possible; use weighing paper and rinse with solvent.

  • Solvent Addition: Add anhydrous DMSO to achieve 50 mM.

    • Calculation: Volume (mL) = Mass (mg) / (206.28 * 0.05).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Split into small glass vials (e.g., 100 µL per vial) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

    • Note: DMSO freezes at 19°C. Ensure it is fully thawed and vortexed before use, as gradients can form during freezing.

SOP 2: QC Check (HPLC)

Objective: Verify purity and check for ester artifacts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins (DMPBA is lipophilic and elutes late).

  • Detection: UV at 210 nm (limited chromophore) or 254 nm (phenyl ring).

  • Pass Criteria: Single peak >98% area.

    • Fail Flag: A secondary peak eluting after the main peak usually indicates an ethyl/methyl ester artifact formed during storage or sample prep.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve DMPBA? A: Yes, but monitor temperature. Ultrasonic baths generate heat, which can degrade the compound if prolonged. Short bursts (30 sec) are safe.

Q: Why did my cellular IC50 shift by 10x between experiments? A: Check your plasticware. If you switched from glass dilutions to plastic dilutions, or changed plastic brands, you likely lost compound to the walls, reducing the effective concentration the cells received.

Q: Is the compound light sensitive? A: Moderately. The phenyl ring absorbs UV. While not explosive, long-term exposure to ambient lab light in clear glass can induce benzylic oxidation. Always use amber vials.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Troubleshooting. [Link]

  • Gaylord Chemical. (2020). DMSO Solubility Data and Chemical Compatibility Guide. [Link]

  • ResearchGate. (2018). Sorption of Hydrophobic Organic Compounds to Plastics. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scale-Up Challenge

Scaling up 2,2-Dimethyl-4-phenylbutanoic acid presents a classic "Gem-Dimethyl Effect" dilemma. While the synthesis appears deceptively simple—connecting a phenethyl group to an isobutyric scaffold—the quaternary carbon alpha to the carbonyl creates significant steric hindrance.

This guide focuses on the most robust industrial route: Phase-Transfer Catalyzed (PTC) Alkylation of Isobutyronitrile followed by High-Temperature Hydrolysis . This pathway avoids the cryogenic conditions (-78°C) and pyrophoric bases (LDA/LiHMDS) required for the ester-enolate route, making it safer for multi-kilogram to ton-scale production.

Module 1: The Alkylation Step (C-C Bond Formation)

Protocol: Alkylation of Isobutyronitrile with (2-Chloroethyl)benzene (Phenethyl Chloride) using 50% NaOH and PTC.

The Workflow

AlkylationFlow Start Isobutyronitrile + Phenethyl Chloride PTC Add Catalyst (TBAB or TEBA) Start->PTC Base Add 50% NaOH (Slow Addition) PTC->Base Exotherm Exotherm Control (50-60°C) Base->Exotherm Heat Gen Reaction Reaction Aging (4-8 Hours) Exotherm->Reaction Workup Phase Separation & Wash Reaction->Workup

Figure 1: PTC Alkylation Workflow. Critical control points are highlighted in Red/Yellow.

Troubleshooting & FAQs

Q1: The reaction conversion stalls at ~80%. Adding more base doesn't help. Why?

  • Root Cause: Catalyst poisoning or decomposition. Quaternary ammonium salts (like TBAB) can degrade via Hofmann elimination under highly alkaline/thermal conditions, especially if the reaction runs too hot (>70°C) for too long.

  • Solution:

    • Refresh Catalyst: Add a second portion (0.2 eq) of catalyst halfway through the reaction.

    • Switch Catalyst: For temperatures >60°C, switch from TBAB (Tetrabutylammonium bromide) to TEBA (Triethylbenzylammonium chloride) , which is generally more thermally stable in this matrix.

Q2: We are seeing high levels of Styrene impurity (3-5%).

  • Root Cause: Dehydrohalogenation. The phenethyl chloride is undergoing E2 elimination caused by the concentrated NaOH, competing with the S_N2 alkylation.

  • Corrective Action:

    • Reduce Temperature: Lower the reaction temperature by 10°C. Elimination has a higher activation energy than substitution; cooling favors the product.

    • Dilute Base: Drop NaOH concentration from 50% to 40%.

    • Agitation: Increase stirring speed. PTC reactions are mass-transfer limited. Poor mixing leaves the alkyl halide exposed to the aqueous base interface without the "shielding" of the organic phase transfer, promoting elimination.

Q3: Can we use Phenethyl Bromide instead of Chloride to speed it up?

  • Technical Insight: Yes, it reacts faster, but it is significantly more prone to the elimination side-reaction (Styrene formation). For scale-up, Phenethyl Chloride is preferred due to its lower cost and "tighter" reactivity profile, despite requiring longer reaction times.

Module 2: The Hydrolysis Step (The Bottleneck)

The Issue: The 2,2-dimethyl nitrile intermediate is neopentyl-like. The steric bulk prevents water from attacking the cyano carbon under standard reflux conditions (100°C).

Protocol: High-Temperature Alkaline Hydrolysis in Glycol.

The Decision Matrix

HydrolysisLogic Start Start Hydrolysis (Nitrile Intermediate) Method Select Method Start->Method Glycol KOH / Ethylene Glycol (160-170°C) Method->Glycol Preferred (Robust) Acid H2SO4 / AcOH (Reflux) Method->Acid Alternative Check1 Complete Conversion? Glycol->Check1 Check1->Glycol No (Increase Temp) Success Isolate Acid Check1->Success Yes Stall Stalls at Amide? Acid->Stall Stall->Success No Nitrite Add NaNO2 (Diazotization) Stall->Nitrite Yes (Force Hydrolysis) Nitrite->Success

Figure 2: Hydrolysis Strategy. The Glycol route is preferred for scale-up to avoid nitrosamine concerns.

Troubleshooting & FAQs

Q4: We refluxed in aqueous NaOH for 48 hours, but the product is 90% Amide and 10% Nitrile. No Acid formed.

  • Root Cause: The "Gem-Dimethyl Effect." Aqueous reflux (100°C) provides insufficient thermal energy to overcome the steric barrier for the second hydrolysis step (Amide

    
     Acid).
    
  • Solution: You must raise the boiling point.

    • Solvent Swap: Replace water/ethanol with Ethylene Glycol or Diethylene Glycol .

    • Conditions: Charge KOH (3-4 eq) and the nitrile into ethylene glycol. Heat to 160–170°C . The reaction will proceed smoothly to the acid in 12–18 hours.

    • Safety Note: Ensure your reactor seals are rated for glycol vapors, though atmospheric pressure is usually sufficient due to the high boiling point.

Q5: The glycol reaction mixture is a dark tar. How do we isolate the white solid?

  • Protocol:

    • Dilute: Cool the glycol mixture to 80°C and dilute with water (2x volume).

    • Wash (Critical): Extract the alkaline aqueous solution with Toluene or MTBE. Why? This removes unreacted nitrile, neutral amide intermediates, and organic polymers (tar). The product is in the water phase as the Potassium salt.

    • Acidify: Acidify the aqueous phase with HCl to pH 1–2. The product will precipitate or oil out.

    • Crystallize: If it oils out, extract into Heptane/Toluene (9:1) and cool to crystallize.

Module 3: Quantitative Data & Specifications

Process Parameters Summary
ParameterRecommended RangeImpact of Deviation
Alkylation Temp 50°C – 60°C>65°C: High Styrene impurity. <45°C: Slow conversion.
NaOH Conc. 45% – 50% (w/w)<40%: Reaction stalls (poor phase transfer).
Catalyst Load 1 – 3 mol%<1%: Incomplete reaction. >5%: Emulsion issues during workup.
Hydrolysis Temp 160°C – 175°C<150°C: Stops at Amide intermediate.
Hydrolysis Solvent Ethylene GlycolAqueous solvents will not reach required temperature.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • U.S. Patent 4,242,274 . Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (Demonstrates the PTC alkylation of sterically hindered diphenylacetonitrile, analogous to isobutyronitrile alkylation). Link

  • Org. Synth. Coll. Vol. 6. (1988). Alkylation of nitriles under phase transfer conditions. (General reference for scale-up safety).
  • Vertex AI Search Result 1.10 . CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.[1] (Describes hydrolysis of hindered phenyl butyronitriles under high pH/reflux). Link

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by rigorous safety calorimetry (RC1/DSC) to characterize exotherms, particularly for the alkylation step.

Sources

addressing poor reproducibility in experiments with 2,2-Dimethyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Barrier

Welcome to the technical support hub for 2,2-Dimethyl-4-phenylbutanoic acid . If you are accessing this guide, you are likely facing low yields, unreacted starting materials, or inconsistent purity profiles.

The Root Cause: The structural feature defining this molecule—the gem-dimethyl group at the


-position relative to the carboxylic acid—is the primary source of your reproducibility issues. While this group provides metabolic stability (blocking 

-oxidation) and conformational rigidity (Thorpe-Ingold effect), it creates a neopentyl-like steric barrier . This severely retards nucleophilic attack at the carbonyl carbon, rendering standard coupling protocols (EDC/NHS, DCC) ineffective.

This guide provides field-proven, high-energy activation protocols to overcome this barrier.

Module 1: Amide Coupling & Esterification

User Question: "I am trying to couple this acid to a secondary amine using EDC/HOBt or HATU, but I only recover starting material. What is wrong?"

Technical Diagnosis: Standard uronium/carbodiimide reagents generate an active ester intermediate. For 2,2-dimethyl-substituted acids, the bulky methyl groups shield the carbonyl from the incoming amine nucleophile. The active ester hydrolyzes back to the acid during workup faster than the amine can attack it.

The Solution: You must switch to High-Energy Activation . We recommend two pathways: Acid Chloride Generation (Gold Standard) or T3P Activation (Green Alternative).

Decision Logic: Coupling Strategy

CouplingLogic Start Start: Amide Coupling CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Standard HATU/EDC CheckAmine->Standard No PathA Path A: Acid Chloride (Oxalyl Chloride/DMF) CheckAmine->PathA Yes Warning STOP: High Failure Risk (Steric Shielding) Standard->Warning Low Yield Warning->PathA PathB Path B: T3P Anhydride (Propylphosphonic Anhydride) Warning->PathB ResultA Product Isolated PathA->ResultA High Reactivity, Requires Dry Conditions ResultB Product Isolated PathB->ResultB Mild Conditions, Easy Workup

Figure 1: Decision matrix for selecting the appropriate activation method based on steric constraints.

Protocol A: The Vilsmeier-Activated Acid Chloride Method

Use this for difficult amines or when anhydrous conditions are strictly controlled.

  • Dissolution: Dissolve 1.0 equiv of This compound in anhydrous Dichloromethane (DCM).

  • Catalysis: Add catalytic DMF (1-2 drops). Crucial Step: This forms the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without DMF, the reaction with oxalyl chloride is sluggish.

  • Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv).

  • Evolution: Allow to warm to Room Temperature (RT) and stir for 2 hours. Observe gas evolution (CO, CO₂, HCl).

  • Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.5 equiv) at 0°C.

  • Outcome: The acid chloride is small enough to bypass the methyl steric shield, allowing the amine to attack.

Protocol B: The T3P (Propylphosphonic Anhydride) Method

Use this for scale-up or if you wish to avoid moisture-sensitive acid chlorides.

  • Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

  • Base: Add DIPEA (3.0 equiv). Note: T3P requires a basic environment to function.

  • Activation: Add T3P (50% in EtOAc) (1.5 - 2.0 equiv).

  • Reaction: Stir at RT. If no reaction after 4 hours, heat to 50-60°C. T3P is thermally stable and highly effective for hindered substrates [1].

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.[1]

Module 2: Purification & Impurity Profiling

User Question: "My NMR shows a persistent impurity with a similar structure but different integration. Recrystallization isn't working."

Technical Diagnosis: The most common impurity in the synthesis of 2,2-dimethyl acids is the mono-methylated byproduct (2-methyl-4-phenylbutanoic acid). This occurs due to incomplete alkylation during the synthesis of the starting material.

  • Target: 2,2-Dimethyl (Gem-dimethyl)

  • Impurity: 2-Monomethyl (Chiral center, often racemic)

These two compounds have very similar polarities (co-elute on Silica) and solubilities, making separation difficult.

Troubleshooting Table: Purification Strategies
MethodEffectivenessMechanismProtocol Note
Standard Silica Flash LowPolarity is nearly identical.Requires very slow gradient (e.g., 0.5% MeOH in DCM).
Acid/Base Extraction MediumpKa differences are negligible.Not recommended for separation.
Recrystallization High Packing efficiency.The gem-dimethyl group creates a more symmetrical, "ball-like" structure that crystallizes differently than the mono-methyl analog.
Derivatization High Steric differentiation.Convert to methyl ester. The gem-dimethyl ester is significantly more hindered and may distill/elute differently.
Recommended Recrystallization Protocol
  • Solvent System: Hexanes/Ethyl Acetate (10:1) or pure Pentane (if solid).

  • Process: Dissolve crude acid in minimal hot EtOAc. Add Hexanes until cloudy. Cool slowly to 4°C.

  • Theory: The gem-dimethyl compound typically has a higher lattice energy and melting point than the mono-methyl impurity due to symmetry.

Module 3: Analytical Integrity (NMR)

User Question: "The proton NMR integration for the methyl groups is showing broadness or splitting. Is it impure?"

Technical Diagnosis: While this compound is achiral, if you have successfully coupled it to an amide, you may see Rotamers .

  • The bulky gem-dimethyl group restricts rotation around the Carbonyl-Nitrogen bond (amide bond).

  • This leads to distinct NMR signals for the methyl groups (cis/trans relative to the carbonyl oxygen) on the NMR timescale.

Verification Step:

  • Run VT-NMR (Variable Temperature): Heat the NMR sample to 50-60°C.

  • Result: If the split peaks coalesce into a single sharp singlet, it is a rotamer effect (pure compound). If they remain distinct, it is a chemical impurity (likely the mono-methyl contaminant).

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. W. (1989). This compound derivatives. Journal of Medicinal Chemistry. (Contextual reference for scaffold properties).

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents (particularly Oxalyl Chloride) before experimentation.

Sources

method refinement for the chiral separation of 2,2-Dimethyl-4-phenylbutanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for Chiral Separation Topic: Chiral Separation of Phenylbutanoic Acid Derivatives Reference ID: TSC-CHIRAL-2024-05

Initial Assessment & Feasibility Check

CRITICAL DIAGNOSTIC: Before proceeding with method refinement, we must validate the stereochemistry of your target analyte.

User Query: "I am trying to separate the enantiomers of 2,2-Dimethyl-4-phenylbutanoic acid but see only one peak."

Technical Analysis: The molecule This compound is ACHIRAL .

  • Reasoning: The alpha-carbon (C2) is bonded to two identical methyl groups, a carboxylic acid, and a phenylethyl chain. Because it possesses a plane of symmetry through the C2 carbon, it does not exist as a pair of enantiomers.

  • Resolution: If you observe a single peak, your method is likely working correctly for this specific molecule.

Corrective Action: This guide assumes you intended to separate a structurally related chiral analog , such as:

  • 2-Methyl-4-phenylbutanoic acid (Chiral at C2).

  • 3-Methyl-2-phenylvaleric acid (Chiral at C2/C3).

  • 4-Phenyl-2-pyrrolidone derivatives (Common precursors).

The following protocols are optimized for Acidic Chiral Phenyl-Alkyl Derivatives (e.g., 2-Methyl-4-phenylbutanoic acid).

Method Development Strategy

For acidic chiral compounds, the primary challenge is suppressing ionization to prevent peak tailing and non-specific interactions with the stationary phase matrix.

Phase 1: Column Selection (Polysaccharide Derivatives)

Immobilized and coated polysaccharide columns are the industry standard for this class of molecules.

Column TypeSelectorCharacteristicsRecommendation
CHIRALPAK® IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)High recognition for aromatic groups.Primary Choice
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to AD/IA.Secondary Choice
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Unique selectivity for chlorinated/polar analytes.Alternative
Phase 2: Mobile Phase Screening (Normal Phase Focus)

Normal Phase (NP) is preferred for preparative scalability and solubility.

  • Base Solvent: n-Hexane (or Heptane).

  • Alcohol Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Critical Additive: Trifluoroacetic Acid (TFA) or Formic Acid .[1]

Standard Screening Protocol:

  • Column: CHIRALPAK IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV @ 210 nm (or 254 nm if phenyl absorption is strong).

Troubleshooting Guide (Q&A)

Q1: My peaks are tailing significantly (As > 1.5). How do I fix this?

  • Root Cause: The carboxylic acid group is ionizing or interacting with the residual silanols on the silica support.

  • Solution: Increase the acidic additive concentration.

    • Step 1: Increase TFA from 0.1% to 0.2% or 0.5% .

    • Step 2: Switch to a stronger acid like Methanesulfonic acid (MSA) if using immobilized columns (check compatibility).

    • Step 3: Lower the temperature to 15-20°C to reduce kinetic exchange rates.

Q2: I see a "split" peak or a shoulder, but not full separation.

  • Root Cause: Partial separation or "memory effect" from previous basic runs.

  • Solution:

    • Solvent Strength: Decrease the alcohol modifier (e.g., go from 10% IPA to 5% IPA) to increase retention (k') and resolution (Rs).

    • Modifier Type: Switch from IPA to Ethanol. Ethanol often provides sharper peaks for phenyl-alkyl acids due to better solvation.

Q3: The retention time shifts between injections.

  • Root Cause: The column is not fully equilibrated with the acidic additive.

  • Solution: Flush the column with the mobile phase (containing TFA) for at least 60 minutes before the first injection. Acidic additives modify the silica surface environment, and this equilibrium takes time.

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal separation mode based on analyte solubility and acidity.

ChiralMethodology Start Start: Analyte Assessment CheckChirality Is Molecule Chiral? (Check C2 Symmetry) Start->CheckChirality Achiral STOP: Achiral Molecule (e.g., 2,2-Dimethyl...) CheckChirality->Achiral No Chiral Proceed: Chiral Analog (e.g., 2-Methyl...) CheckChirality->Chiral Yes Solubility Solubility Check Chiral->Solubility NP_Mode Normal Phase (NP) Hexane/Alcohol + TFA Solubility->NP_Mode Soluble in Hexane RP_Mode Reversed Phase (RP) Water/ACN + H3PO4 Solubility->RP_Mode Insoluble in Hexane Screening Screen IA / OD-H / IC NP_Mode->Screening RP_Mode->Screening Result Evaluate Resolution (Rs) Screening->Result Optimize Optimize: 1. Lower % Alcohol 2. Increase TFA 3. Change Temp Result->Optimize Rs < 1.5 Success Final Method Rs > 1.5 Result->Success Rs > 1.5 Optimize->Result

Advanced Optimization Data

Table 1: Effect of Additives on Peak Shape (Simulated for 2-Methyl-4-phenylbutanoic acid)

Mobile Phase CompositionRetention Factor (k1)Resolution (Rs)Tailing Factor (Tf)Analysis
Hex/IPA (90:10) No Additive 2.10.82.4Fail: Severe tailing obscures separation.
Hex/IPA/TFA (90:10:0.05% )1.91.81.3Pass: Acceptable, slight tailing.
Hex/IPA/TFA (90:10:0.1% )1.82.21.1Optimal: Sharp peaks, baseline resolution.
Hex/IPA/TEA (90:10:0.1%)N/AN/AN/AFail: Basic additive causes acid deprotonation & retention loss.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • YMC Co., Ltd. (2023). Method Scouting Strategy for Chiral Separation of Acidic Compounds. Retrieved from [Link]

  • Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid." Journal of Chromatography A, 1035(2), 203-210. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for 2,2-Dimethyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

2,2-Dimethyl-4-phenylbutanoic acid (CAS 4374-44-1) is a critical intermediate in the synthesis of various pharmaceutical agents, including antihistamines and calcium channel blockers. Its structure features a terminal phenyl ring and a gem-dimethyl group


 to the carboxylic acid. This steric hindrance at the 

-position imparts unique stability but challenges standard derivatization protocols.

This guide compares the two dominant analytical paradigms for this molecule: RP-HPLC-UV (the standard for purity assay) and UHPLC-MS/MS (the standard for trace impurity analysis).

The Analytical Challenge
  • Chromophore: The phenyl ring provides UV absorption, but it is relatively weak compared to conjugated systems.

  • Acidity: With a pKa of approximately 4.7–4.8, the molecule exists as an anion at neutral pH, necessitating strict pH control in the mobile phase to prevent peak tailing.

  • Steric Bulk: The gem-dimethyl group can alter interaction kinetics with stationary phases compared to linear phenylbutanoic acid derivatives.

Method A: RP-HPLC-UV (The QC Standard)

Objective: Routine purity analysis, assay determination, and reaction monitoring.

The Protocol

This method utilizes a "purity by design" approach, ensuring the carboxylic acid remains protonated for optimal interaction with the C18 chain.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)[1]

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (primary) and 254 nm (secondary confirmation).

  • Temperature: 30°C.

Mechanistic Insight

Why Phosphoric Acid? Formic acid is volatile and suitable for MS, but Phosphoric acid suppresses the ionization of silanols on the silica support more effectively, reducing peak tailing for acidic compounds. At pH 2.5, the target molecule (pKa ~4.8) is >99% protonated (


 form), increasing its hydrophobicity and retention on the C18 column.

Why 210 nm? While the phenyl ring absorbs at 254 nm, the extinction coefficient (


) is significantly higher at 210 nm (end absorption of the carbonyl and benzene ring). Using 210 nm improves the Limit of Quantitation (LOQ) by approximately 5-10x compared to 254 nm.

Method B: UHPLC-MS/MS (Trace Analysis)

Objective: Genotoxic impurity screening, biological matrix analysis (PK studies), and trace detection.

The Protocol
  • Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Negative Mode (M-H)⁻.

  • MRM Transition: m/z 191.1

    
     147.1 (Decarboxylation/Loss of 
    
    
    
    ).
Mechanistic Insight

Phenyl-Hexyl Selectivity: The phenyl-hexyl phase offers


-

interactions with the analyte's phenyl ring. This provides orthogonal selectivity to C18, often separating the target from structurally similar aliphatic impurities that lack the aromatic ring.

Negative Mode ESI: Carboxylic acids ionize poorly in positive mode. Negative mode targets the carboxylate anion (


). The gem-dimethyl group stabilizes the fragmentation pathway, often yielding a clean product ion corresponding to the loss of 

or the benzyl fragment.

Comparative Performance Data

The following data represents typical validation results for this compound.

ParameterRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Primary Use Assay / Purity (>98%)Trace Impurity (<0.1%)
LOD 0.5 µg/mL0.5 ng/mL
LOQ 1.5 µg/mL1.5 ng/mL
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)
Precision (RSD) < 0.8%< 3.5%
Specificity Moderate (Co-elution possible)High (Mass discrimination)
Cost per Run LowHigh

Validation Framework (ICH Q2(R2) Alignment)

To validate these methods according to the latest ICH Q2(R2) guidelines (effective 2024), you must demonstrate the method is "fit for purpose" throughout its lifecycle.[4]

Specificity (Stress Testing)

You must prove the method can distinguish the analyte from degradation products.

  • Acid Hydrolysis: Reflux in 1N HCl for 4 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance: Peak purity index > 99.0% (using Diode Array Detector or MS).

Linearity & Range

Prepare a minimum of 5 concentration levels.

  • Range: From LOQ to 120% of the target test concentration.

  • Calculation: Plot Response vs. Concentration. Residuals should be randomly distributed.

Accuracy (Recovery)

Spike the analyte into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% for Assay; 80% – 120% for Trace Impurities.

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the appropriate method based on the analytical requirement.

DecisionMatrix Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High (> 0.1%) Raw Material / Assay Goal->HighConc LowConc Trace (< 0.1%) Genotox / Bioanalysis Goal->LowConc UV_Check Check UV Absorbance (Is 210nm viable?) HighConc->UV_Check MS_Check Check Matrix Effect (Is Ion Suppression present?) LowConc->MS_Check UV_Path Select RP-HPLC-UV MS_Path Select UHPLC-MS/MS UV_Check->UV_Path Yes UV_Check->MS_Path No (Interference) MS_Check->UV_Path Yes (If sensitivity allows) MS_Check->MS_Path No

Caption: Decision matrix for selecting between UV and MS detection based on sensitivity needs and matrix interference.

Diagram 2: ICH Q2(R2) Validation Workflow

A visualized workflow for the validation lifecycle of the chosen method.

ValidationWorkflow Step1 1. System Suitability (RSD < 2.0%, Tailing < 1.5) Step2 2. Specificity (Stress Testing / Forced Degradation) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Step5 5. Robustness (pH +/- 0.2, Flow +/- 10%) Step4->Step5 Report Final Validation Report (ICH Q2 R2 Compliant) Step5->Report

Caption: Step-by-step validation workflow aligning with ICH Q2(R2) requirements for analytical procedures.

References

  • International Council for Harmonisation (ICH). (2024).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Comparative Guide to 2,2-Dimethyl-4-phenylbutanoic Acid and 4-phenylbutyric Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Structure, Mechanism, and Therapeutic Implications

In the realm of medicinal chemistry, minor structural alterations to a parent molecule can precipitate major shifts in pharmacological activity, metabolic stability, and therapeutic utility. This guide offers a comprehensive comparative analysis of 4-phenylbutyric acid (4-PBA), a clinically utilized drug, and its structural analog, 2,2-Dimethyl-4-phenylbutanoic acid. By examining the impact of alpha-carbon dimethylation, we will explore the divergent paths these two molecules take in their interaction with biological systems, providing researchers and drug developers with critical insights into their respective potentials.

The Defining Structural Difference: A Tale of Two Alpha-Carbons

The core distinction between these compounds lies at the C2 position of the butanoic acid chain. 4-PBA possesses a standard, flexible alkyl chain, whereas this compound incorporates a gem-dimethyl group. This substitution, while seemingly simple, imposes significant steric hindrance and alters the molecule's overall conformation and physicochemical properties.

Property4-phenylbutyric acidThis compoundRationale for Difference
Molecular Formula C₁₀H₁₂O₂C₁₂H₁₆O₂Addition of two methyl (CH₃) groups.
Molar Mass 164.20 g/mol [1][2][3]192.25 g/mol Increased mass from the two additional methyl groups.
Structure Flexible phenylalkyl chainSterically hindered, more rigid structureThe gem-dimethyl group restricts free rotation around the C2-C3 bond.
Predicted Lipophilicity Moderately lipophilicMore lipophilicThe addition of non-polar methyl groups increases the overall hydrophobicity.

This structural rigidity and increased lipophilicity can profoundly influence protein binding, membrane permeability, and metabolic fate, forming the basis for the functional differences explored below.

Divergent Pharmacodynamics: From Broad-Spectrum to Potentially Specific

The primary mechanisms of action for these two compounds are predicted to be distinct, largely as a consequence of their structural differences.

4-phenylbutyric acid (4-PBA): The Multi-Target Agent

4-PBA is well-documented to possess a dual mechanism of action.[4] Firstly, it functions as a chemical chaperone , a small molecule that can stabilize protein conformation, prevent aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[4][5][6][7][8] This activity is crucial for its therapeutic effects in protein-misfolding diseases.[9] Secondly, 4-PBA acts as a histone deacetylase (HDAC) inhibitor .[1][4][10] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is the basis for its investigation in cancer therapy and for activating genes like γ-globin in hemoglobinopathies.[1][11]

cluster_PBA 4-phenylbutyric acid (4-PBA) Actions PBA 4-PBA ER_Stress ER Stress / Misfolded Proteins PBA->ER_Stress Chemical Chaperone HDACs Histone Deacetylases (HDACs) PBA->HDACs Inhibition Protein_Folding Improved Protein Folding ER_Stress->Protein_Folding Gene_Expression Altered Gene Expression HDACs->Gene_Expression Deacetylation

Figure 1: Dual mechanism of action for 4-phenylbutyric acid.

This compound: A Shift Away from HDAC Inhibition?

The steric bulk of the gem-dimethyl group at the alpha-carbon is hypothesized to prevent this compound from effectively binding to the active site of most HDAC enzymes. This would likely abolish or significantly reduce its HDAC inhibitory activity. Consequently, this molecule is of great interest for its potential to isolate the chemical chaperone effects from the HDAC inhibition effects of phenylbutyrates. Its therapeutic action, if any, would likely rely on a more specific interaction with other protein targets, making it a valuable tool for target deconvolution studies.

Contrasting Pharmacokinetics: The Metabolic Blockade

A critical point of divergence between these two molecules is their metabolic fate. This has significant implications for their bioavailability, half-life, and dosing regimens.

Parameter4-phenylbutyric acidThis compoundRationale for Difference
Primary Metabolic Pathway β-oxidation[9]β-oxidation is blockedThe gem-dimethyl group at the C2 position prevents the initial enzymatic step of β-oxidation.
Major Metabolite Phenylacetate, which is then conjugated to phenylacetylglutamine.[8][9]Likely undergoes ω-oxidation or other Phase I/II modifications.The molecule must be cleared by alternative metabolic pathways.
Predicted Half-life ShortSignificantly longerResistance to its primary metabolic pathway (β-oxidation) will slow its clearance from the body.

4-PBA is a prodrug that is rapidly metabolized in the liver and kidneys via β-oxidation to its active form, phenylacetate.[9] This rapid metabolism contributes to its short half-life, necessitating high doses (up to 15 g/day ) in clinical settings, which can be a significant drawback.[12][13]

The gem-dimethyl substitution in this compound is a classic medicinal chemistry strategy to block β-oxidation. This metabolic resistance is expected to lead to a longer plasma half-life and greater systemic exposure at a lower dose, which could be a significant therapeutic advantage.

cluster_Metabolism Comparative Metabolic Fates PBA 4-PBA Beta_Ox β-oxidation Pathway PBA->Beta_Ox DMPBA 2,2-Dimethyl-4- phenylbutanoic acid DMPBA->Beta_Ox BLOCKED Other_Pathways Alternative Pathways (e.g., ω-oxidation) DMPBA->Other_Pathways Metabolites_PBA Phenylacetate -> Phenylacetylglutamine Beta_Ox->Metabolites_PBA Metabolites_DMPBA Other Metabolites Other_Pathways->Metabolites_DMPBA

Figure 2: Metabolic pathways of 4-PBA versus its dimethylated analog.

Therapeutic Applications: Established vs. Exploratory

4-phenylbutyric acid is an FDA-approved drug for the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[8] Its metabolites provide an alternative pathway for the excretion of excess nitrogen.[9] It is also investigated for a wide range of other conditions, including cystic fibrosis, neurodegenerative diseases like Alzheimer's and Parkinson's, and certain cancers, leveraging its chaperone and HDAC inhibitory functions.[4][8][12]

The therapeutic landscape for This compound is largely unexplored. Its enhanced metabolic stability and potentially more specific mechanism of action make it an attractive candidate for chronic diseases where sustained drug exposure is beneficial. Future research should focus on identifying its specific molecular targets to uncover its therapeutic potential, which may lie in areas where the chemical chaperone activity of 4-PBA is beneficial but its HDAC inhibition causes off-target effects.

Key Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences, the following experimental workflows are recommended.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
  • Objective: To quantitatively compare the HDAC inhibitory activity of 4-PBA and this compound.

  • Methodology:

    • Plate Preparation: Serially dilute test compounds (4-PBA, this compound) and a potent control inhibitor (e.g., Trichostatin A) in a 96-well plate.

    • Enzyme Addition: Add a recombinant human HDAC enzyme (e.g., HDAC1) and a fluorogenic substrate to each well.

    • Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.

    • Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Detection: Measure the fluorescence intensity using a plate reader.

    • Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

  • Self-Validation: The inclusion of a no-enzyme control, a vehicle control (DMSO), and a potent positive control (Trichostatin A) ensures the assay is performing correctly and provides a benchmark for inhibitory activity.

Protocol 2: Pharmacokinetic Study in a Rodent Model
  • Objective: To compare the in vivo half-life and metabolic stability of the two compounds.

  • Methodology:

    • Animal Dosing: Administer an equivalent molar dose of 4-PBA or this compound to two groups of laboratory mice via oral gavage.

    • Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

    • Plasma Extraction: Process the blood samples to isolate plasma.

    • LC-MS/MS Analysis: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug in each plasma sample.

    • Pharmacokinetic Modeling: Plot the plasma concentration versus time for each compound and use pharmacokinetic software to calculate key parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).

  • Self-Validation: A robust LC-MS/MS method with a standard curve and quality controls for each analytical run ensures accurate quantification. The multi-time-point sampling allows for reliable modeling of the pharmacokinetic profile.

Conclusion and Future Outlook

The comparative analysis of 4-phenylbutyric acid and this compound provides a clear illustration of the power of structure-activity relationships in drug design. 4-PBA is a valuable, albeit imperfect, therapeutic with a broad mechanism of action. The addition of a gem-dimethyl group creates a new chemical entity with a predicted loss of HDAC activity but a significant gain in metabolic stability. This makes this compound a highly promising lead compound for developing therapies that require sustained exposure and a more targeted mechanism, potentially uncoupling the beneficial chaperone effects of phenylbutyrates from the widespread gene expression changes induced by HDAC inhibition. Further investigation into its specific molecular targets is a critical next step in realizing its therapeutic potential.

References

  • Mimori, S., Hosoi, T., Kaneko, M., Ozawa, K., Nishi, A., & Nomura, Y. (n.d.).
  • 4-Phenylbutyric acid synthesis. ChemicalBook.
  • 4-Phenylbutyric acid | 1821-12-1. ChemicalBook.
  • Cuadrado-Tejedor, M., Garcia-Osta, A., Ricobaraza, A., Oyarzabal, J., & Franco, R. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. PubMed.
  • 4-Phenylbutyric Acid | C10H12O2. PubChem.
  • Synthesis of 4-phenylbutyric acid.
  • Sodium phenylbutyr
  • SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimer's Disease. Bentham Science Publishers.
  • Synthesis of 4-phenylbutyric acid.
  • 4-Phenylbutyric acid (4-PBA) | HDAC Inhibitor. MedchemExpress.com.
  • Synthesis of 4-phenylbutyric acid.
  • 4-Phenylbutyric acid, 98%. Ottokemi.
  • Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PMC.
  • 4-Phenylbutyric acid | CAS 1821-12-1. Santa Cruz Biotechnology.
  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
  • 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. Sigma-Aldrich.
  • Bobat, S., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology.
  • 4-Phenylbutyric acid 99 1821-12-1. Sigma-Aldrich.
  • 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | 15116-34-4. Sigma-Aldrich.
  • This compound. Ambeed.
  • This compound. BLD Pharm.
  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure.
  • Kuang, D., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. PMC.
  • A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. PubMed.
  • Synthesis of (+)2-phenylbutyric acid. PrepChem.com.
  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applic
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
  • Biological Activity of N
  • 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732. PubChem.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,2-Dimethyl-4-phenylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 2,2-Dimethyl-4-phenylbutanoic acid analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold. We will dissect the nuanced interplay between chemical structure and biological activity, providing a framework for the rational design of next-generation therapeutics.

The parent compound, 4-phenylbutyric acid (4-PBA), has garnered significant interest for its multifaceted therapeutic effects, acting as a chemical chaperone to ameliorate protein misfolding and as a histone deacetylase (HDAC) inhibitor.[1][2] These mechanisms of action have positioned 4-PBA as a potential treatment for a range of conditions, including neurodegenerative diseases, cancer, and urea cycle disorders.[1][2][3] However, the clinical utility of 4-PBA can be hampered by the need for high doses, necessitating the development of more potent and pharmacokinetically optimized analogs.[1]

The introduction of a gem-dimethyl group at the 2-position of the butanoic acid chain represents a key chemical modification. This substitution is anticipated to block metabolic degradation at the alpha-position, potentially enhancing the compound's half-life and bioavailability, a strategy that has proven effective for other short-chain carboxylic acids.[4] This guide will systematically explore the SAR of this core structure, providing insights into how modifications to the phenyl ring and the carboxylic acid moiety can modulate biological activity.

I. The Core Scaffold: A Foundation for Therapeutic Innovation

The this compound scaffold offers a versatile platform for analog development. Its constituent parts—the phenyl ring, the aliphatic chain with the gem-dimethyl group, and the carboxylic acid—each present opportunities for chemical modification to fine-tune the molecule's pharmacological profile.

II. Phenyl Ring Substitutions: Modulating Potency and Selectivity

The aromatic phenyl ring is a prime target for substitution to enhance potency, selectivity, and pharmacokinetic properties. The nature, position, and number of substituents can profoundly influence the molecule's interaction with its biological target.

A. Electronic Effects of Substituents

The electronic properties of substituents on the phenyl ring can significantly impact target binding. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution of the aromatic ring, influencing key interactions such as pi-pi stacking and hydrogen bonding.

Compound IDR1 (para-position)R2 (meta-position)R3 (ortho-position)HDAC Inhibition (IC50, µM)Neuroprotective Activity (EC50, µM)
1a (Parent) HHH125150
1b OCH3HH98110
1c ClHH7585
1d NO2HH5265
1e HOCH3H115130
1f HClH8895
1g HHCl105120

Table 1: Hypothetical in vitro data illustrating the effect of phenyl ring substitutions on HDAC inhibition and neuroprotective activity.

The data in Table 1 suggest that electron-withdrawing substituents at the para-position enhance both HDAC inhibitory and neuroprotective activities. This trend indicates that a more electron-deficient phenyl ring may favor binding to the target protein.

B. Steric and Lipophilic Considerations

The size and lipophilicity of substituents also play a crucial role. Bulky groups can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding site. Increased lipophilicity can enhance membrane permeability but may also lead to non-specific binding and toxicity.

III. The Aliphatic Chain: The Role of the Gem-Dimethyl Group

The gem-dimethyl group at the 2-position is a critical modification designed to improve metabolic stability. By blocking alpha-oxidation, this feature is expected to increase the in vivo half-life of the compounds compared to their non-methylated counterparts.

IV. Carboxylic Acid Bioisosteres: Expanding the Chemical Space

The carboxylic acid moiety is essential for the activity of many 4-PBA analogs, often serving as a key binding group. However, its acidic nature can lead to poor oral bioavailability and potential off-target effects. Replacing the carboxylic acid with bioisosteric groups can address these limitations while maintaining or improving biological activity.

Compound IDX (Carboxylic Acid Bioisostere)HDAC Inhibition (IC50, µM)Oral Bioavailability (%)
2a (Carboxylic Acid) COOH12520
2b (Tetrazole) CN4H15045
2c (Hydroxamic Acid) CONHOH8530
2d (Sulfonamide) SO2NH221055

Table 2: Hypothetical data comparing the in vitro activity and pharmacokinetic properties of carboxylic acid bioisosteres.

As illustrated in Table 2, replacing the carboxylic acid with a hydroxamic acid group can enhance HDAC inhibition, a known feature for this class of inhibitors. Conversely, a tetrazole or sulfonamide can improve oral bioavailability, albeit with potentially reduced in vitro potency.

V. Experimental Protocols

To facilitate the investigation of these analogs, we provide the following standard experimental protocols.

A. HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of histone deacetylases.

Materials:

  • HeLa cell nuclear extract (source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of HeLa nuclear extract to each well.

  • Add 5 µL of the test compound dilutions or controls to the respective wells.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of a developer solution containing TSA.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC50 values.

B. Neuroprotection Assay (Oxidative Stress Model)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Hydrogen peroxide (H2O2) to induce oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well clear microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding a final concentration of 100 µM H2O2 to the wells (excluding the negative control).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percent cell viability and determine the EC50 values.

VI. Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of this compound analogs.

SAR_Overview cluster_0 Modification Sites Core This compound Core Phenyl_Ring Phenyl Ring (Potency, Selectivity) Core->Phenyl_Ring Substitutions Aliphatic_Chain Gem-Dimethyl Group (Metabolic Stability) Core->Aliphatic_Chain Bioisosteric Replacement Carboxylic_Acid Carboxylic Acid (Binding, PK) Core->Carboxylic_Acid Bioisosteric Replacement Experimental_Workflow start Analog Synthesis in_vitro In Vitro Screening (HDAC Inhibition, Neuroprotection) start->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis pk_studies Pharmacokinetic Profiling (In Vitro ADME) in_vitro->pk_studies lead_optimization Lead Optimization sar_analysis->lead_optimization pk_studies->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

Caption: A typical workflow for the development of novel this compound analogs.

VII. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through systematic modification of the phenyl ring and the carboxylic acid moiety, guided by the principles outlined in this guide, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of these analogs. The strategic introduction of the gem-dimethyl group provides a solid foundation for enhanced metabolic stability. Further exploration of this chemical space, coupled with rigorous biological evaluation, holds the potential to deliver next-generation drugs for a variety of unmet medical needs.

VIII. References

  • Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC. Available at: [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases - Semantic Scholar. Available at: [Link]

  • The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed. Available at: [Link]

  • Broad-Spectrum Therapeutic Potential of 4-Phenylbutyrate in Neurological and Systemic Diseases of Viral and Non-Viral Origin - Frontiers. Available at: [Link]

  • Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed. Available at: [Link]

Sources

Cross-Validation Guide: 2,2-Dimethyl-4-phenylbutanoic Acid (DMPBA) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 2,2-Dimethyl-4-phenylbutanoic acid Screening Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Gem-Dimethyl Advantage

In early-stage drug discovery, This compound (DMPBA) frequently emerges as a hit in phenotypic and enzymatic screens, particularly those targeting histone deacetylases (HDACs) or protein folding chaperones. While structurally analogous to the approved drug 4-Phenylbutyric acid (4-PBA) , DMPBA presents a distinct pharmacological profile driven by the Thorpe-Ingold effect (gem-dimethyl substitution).

This guide provides a rigorous cross-validation framework to distinguish genuine bioactivity from assay artifacts. Unlike 4-PBA, which undergoes rapid


-oxidation in vivo, DMPBA’s quaternary carbon blocks this metabolic route, making it a high-value scaffold for hit-to-lead optimization. However, its increased lipophilicity requires strict exclusion of aggregation-based false positives.

Comparative Analysis: DMPBA vs. 4-PBA

The following table contrasts the physicochemical and biological properties of DMPBA with the industry standard, 4-PBA. Use this data to benchmark your screening results.

Table 1: Physicochemical & Performance Profile
FeatureThis compound (DMPBA) 4-Phenylbutyric acid (4-PBA) Implication for Screening
Structure Gem-dimethyl substituted (

-carbon)
Linear alkyl chainDMPBA has restricted conformation; higher entropy of binding.
Metabolic Stability High (Blocks

-oxidation)
Low (Rapid

-oxidation to phenylacetic acid)
DMPBA is a superior probe for long-duration cell assays.
LogP (Calc) ~3.2~2.3DMPBA is more prone to non-specific binding/aggregation.
Potency (HDAC) Typically 2–5x more potent than 4-PBALow micromolar to millimolarDMPBA requires lower dosing, reducing osmotic stress controls.
Solubility (PBS) Moderate (< 5 mM without co-solvent)High (> 50 mM)Critical: DMPBA requires DMSO normalization in validation.

Expert Insight: If your primary screen shows DMPBA activity but 4-PBA is inactive, verify the assay buffer's detergent concentration. DMPBA's higher lipophilicity can lead to micelle formation at concentrations >30


M if surfactant levels are too low (below CMC).

The Validation Cascade

To rigorously validate DMPBA hits, you must move beyond simple reproducibility. The following workflow integrates orthogonal biophysical methods with counter-screens for aggregation.

Diagram: Cross-Validation Logic Flow

DMPBA_Validation Start Primary Hit: DMPBA (>50% Inhibition) Purity Step 1: QC Analysis (LC-MS/NMR >95%) Start->Purity DoseResponse Step 2: Dose-Response (IC50) Determine Hill Slope Purity->DoseResponse Pass Fail_Purity Discard: Impurity Driven Purity->Fail_Purity Fail HillCheck Hill Slope 0.8 - 1.2? DoseResponse->HillCheck Aggreg Step 3: Aggregation Counter-Screen (DLS or detergent-shift) HillCheck->Aggreg Yes HillCheck->Aggreg No (Suspicious) Ortho Step 4: Orthogonal Assay (SPR or Thermal Shift) Aggreg->Ortho No Aggregation Fail_Agg Discard: Colloidal Aggregator Aggreg->Fail_Agg Aggregates Fail_Ortho Discard: Assay Interference Ortho->Fail_Ortho No Binding Valid Validated Lead Proceed to SAR Ortho->Valid Confirmed Binding

Figure 1: Decision tree for validating DMPBA screening hits, prioritizing the exclusion of false positives due to aggregation or impurities.

Detailed Experimental Protocols

Protocol A: Detergent-Shift Counter-Screen (Aggregation Check)

Purpose: DMPBA is lipophilic. At high concentrations, it may form colloidal aggregates that sequester enzymes, leading to false inhibition. This protocol uses a non-ionic detergent to disrupt aggregates.

Materials:

  • Assay Buffer (e.g., HEPES pH 7.4)

  • Triton X-100 (freshly prepared 0.1% and 0.01% stocks)

  • Target Enzyme & Substrate

  • DMPBA (10 mM DMSO stock)

Workflow:

  • Baseline IC50: Determine the IC50 of DMPBA in standard assay buffer (typically containing 0.005% Tween-20 or no detergent).

  • Shift Condition: Repeat the IC50 determination in buffer supplemented with 0.01% Triton X-100 (or 0.1 mg/mL BSA).

  • Analysis:

    • Validated Hit: IC50 remains stable (within 2-fold shift).

    • False Positive (Aggregator): IC50 shifts dramatically (>5-fold increase) or activity disappears. The detergent disrupts the colloid, abolishing the artifactual inhibition.

Protocol B: Orthogonal Biophysical Binding (Thermal Shift / DSF)

Purpose: Confirm that DMPBA physically binds the target protein, rather than interfering with the enzymatic readout (e.g., quenching fluorescence).

Materials:

  • Recombinant Target Protein (2–5

    
    M)
    
  • SYPRO Orange Dye (5000x stock)

  • qPCR Machine (with melt curve capability)

  • DMPBA and 4-PBA (Positive Control)

Workflow:

  • Preparation: Mix Protein (final 2

    
    M) + SYPRO Orange (5x final) in reaction buffer.
    
  • Compound Addition: Add DMPBA at 2x and 10x the biochemical IC50. Include a DMSO-only control and a 4-PBA positive control.

  • Ramping: Heat samples from 25°C to 95°C at 0.5°C/30s.

  • Data Interpretation:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • 
       Calculation: 
      
      
      
      .
    • Criteria: A significant shift (

      
      C) confirms physical binding. Note: DMPBA often stabilizes proteins (
      
      
      
      ), similar to 4-PBA but potentially with higher affinity due to the rigid gem-dimethyl group.

Scientific Rationale & Troubleshooting

The "Hill Slope" Diagnostic

When analyzing dose-response curves for DMPBA:

  • Target Slope: 1.0 (Standard 1:1 binding).

  • Steep Slope (> 2.0): Highly indicative of colloidal aggregation or denaturation. If you observe this, prioritize Protocol A (Detergent Shift).

  • Shallow Slope (< 0.8): Suggests negative cooperativity, impure compound, or solubility limits (precipitation).

Purity Verification

Commercial sources of phenylbutanoic acid derivatives can contain trace amounts of coupling reagents or isomeric impurities.

  • Requirement: Re-synthesize or purchase a fresh batch of DMPBA and verify by qNMR (Quantitative NMR) before declaring it a lead.

  • Check: Ensure the gem-dimethyl singlet is distinct in the

    
    H NMR (~1.2 ppm) and integrates correctly relative to the aromatic protons.
    

References

  • Broad Institute. Small Molecule Hit Identification and Validation.[1] Retrieved from [Link]

  • Lino Biotech. Characterizing small molecule hits from DNA-encoded library screenings. Retrieved from [Link]

  • Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • National Institutes of Health (NIH). Step Forward Cross Validation for Bioactivity Prediction. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2,2-Dimethyl-4-phenylbutanoic Acid and Established Inhibitors of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic-targeted therapies, the modulation of fatty acid oxidation (FAO) has emerged as a compelling strategy for a multitude of pathological conditions, including cancer, metabolic syndrome, and certain inflammatory diseases. The aberrant reliance of diseased cells on FAO for energy production and survival presents a therapeutic window for targeted intervention. Central to this pathway is Carnitine Palmitoyltransferase 1 (CPT1), the gatekeeper enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] This guide provides a comparative analysis of a novel investigational compound, 2,2-Dimethyl-4-phenylbutanoic acid, against well-characterized inhibitors of FAO, with a focus on CPT1.

Compound Profiles: A Novel Candidate Versus Established Modulators

A thorough understanding of the compounds under investigation is paramount to designing and interpreting a comparative efficacy study.

This compound: An Investigational Compound

This compound is a synthetic carboxylic acid derivative. While its specific biological targets and mechanism of action are not yet fully elucidated, its structural similarity to endogenous fatty acids and other known metabolic modulators suggests its potential to interfere with lipid metabolism. This guide will explore its hypothetical efficacy as a modulator of fatty acid oxidation.

Established FAO Inhibitors: The Benchmarks

For a robust comparison, we will utilize well-characterized inhibitors of fatty acid oxidation as benchmarks.

  • Etomoxir: An irreversible inhibitor of CPT1, Etomoxir has been extensively used in preclinical studies to investigate the role of FAO in various diseases.[3][4] It covalently binds to the CPT1 enzyme, leading to its inactivation. Despite its potent inhibitory activity, concerns regarding its off-target effects and potential toxicity have limited its clinical development.

  • Perhexiline: A reversible CPT1 inhibitor, Perhexiline is clinically used for the treatment of angina. Its mechanism involves the inhibition of CPT1, leading to a shift from fatty acid to glucose metabolism in the heart. Its use is associated with a risk of hepatotoxicity and peripheral neuropathy, necessitating therapeutic drug monitoring.

  • TVB-2640: A potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. While not a direct inhibitor of FAO, its action on a related lipid metabolic pathway provides a valuable comparative context, especially in cancers with a high lipogenic phenotype.[5]

Head-to-Head Efficacy Evaluation: A Multi-tiered Experimental Approach

To comprehensively compare the efficacy of this compound with established FAO inhibitors, a multi-pronged experimental strategy is proposed. This approach will assess the direct enzymatic inhibition, the impact on cellular metabolic function, and the downstream effects on cell fate.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion enzymatic_assay CPT1 Enzymatic Assay (Direct Inhibition) seahorse_assay Seahorse XF Assay (Cellular FAO) enzymatic_assay->seahorse_assay Guides concentration selection data_analysis IC50 Determination OCR Comparison Viability Assessment enzymatic_assay->data_analysis viability_assay Cell Viability/Proliferation Assay (Functional Outcome) seahorse_assay->viability_assay Informs seahorse_assay->data_analysis viability_assay->data_analysis conclusion Comparative Efficacy Profile of This compound data_analysis->conclusion

Caption: Experimental workflow for comparative efficacy analysis.

Protocol 1: In Vitro CPT1 Enzymatic Assay

This assay directly measures the inhibitory potential of the compounds on isolated CPT1 enzyme activity.

Methodology:

  • Enzyme Source: Utilize mitochondrial fractions isolated from rat liver, which are a rich source of CPT1a.[6]

  • Assay Principle: The assay measures the rate of conversion of radiolabeled L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, bovine serum albumin, L-[³H]carnitine, and palmitoyl-CoA.

    • Add varying concentrations of this compound, Etomoxir, and Perhexiline to the reaction mixture.

    • Initiate the reaction by adding the mitochondrial protein extract.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and separate the [³H]palmitoylcarnitine product from the unreacted L-[³H]carnitine using a phase-separation method.

    • Quantify the radioactivity of the product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Seahorse XF Real-Time ATP Rate Assay

This assay assesses the impact of the compounds on cellular fatty acid oxidation in real-time by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Line Selection: Choose a cell line known to be highly dependent on FAO for energy production, such as the prostate cancer cell line PC3 or the breast cancer cell line MCF-7.

  • Assay Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate (ECAR) of live cells in a multi-well plate. Inhibition of FAO will lead to a decrease in OCR.

  • Procedure:

    • Seed the cells in a Seahorse XF cell culture microplate.

    • The following day, replace the growth medium with a low-glucose, fatty acid-supplemented Seahorse XF base medium.

    • Pre-treat the cells with varying concentrations of this compound, Etomoxir, or Perhexiline.

    • Load the inhibitor compounds into the injection ports of the sensor cartridge.

    • Place the plate in the Seahorse XF Analyzer and perform a baseline measurement followed by the injection of the compounds.

    • Monitor the OCR in real-time.

  • Data Analysis: Quantify the change in OCR following compound injection and determine the dose-dependent effect on FAO.

Protocol 3: Cell Viability/Proliferation Assay

This assay determines the functional consequence of FAO inhibition on cell survival and growth.

Methodology:

  • Cell Line Selection: Use the same FAO-dependent cancer cell lines as in the Seahorse assay.

  • Assay Principle: Utilize a colorimetric or fluorometric assay that measures metabolic activity as a proxy for cell viability, such as the MTT or resazurin assay.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound, Etomoxir, and Perhexiline.

    • Incubate for 48-72 hours.

    • Add the assay reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the half-maximal effective concentration (EC50) for each compound.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the comparative analysis.

Table 1: In Vitro CPT1 Enzymatic Inhibition

CompoundIC50 (µM)
This compound15.2
Etomoxir0.8
Perhexiline25.5

Table 2: Effect on Cellular Fatty Acid Oxidation (Seahorse XF Assay)

CompoundConcentration (µM)% Decrease in OCR
This compound2065%
Etomoxir185%
Perhexiline3055%

Table 3: Impact on Cancer Cell Viability (MTT Assay)

CompoundEC50 (µM)
This compound35.8
Etomoxir5.4
Perhexiline52.1

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against CPT1, with an IC50 value that is higher than the potent inhibitor Etomoxir but lower than Perhexiline. This trend is mirrored in the cell-based assays, where it shows a significant but not complete reduction in fatty acid oxidation and a corresponding effect on cell viability. These findings would suggest that this compound is a promising lead compound for further optimization.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CPT1 in fatty acid oxidation and the point of inhibition for the evaluated compounds.

G cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Carnitine_in Carnitine Carnitine_in->CPT1 CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_out Carnitine CPT2->Carnitine_out BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Inhibitors This compound Etomoxir Perhexiline Inhibitors->CPT1 Inhibition

Caption: Fatty acid oxidation pathway and CPT1 inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative efficacy evaluation of the novel compound this compound against established inhibitors of fatty acid oxidation. The proposed multi-tiered experimental approach, encompassing enzymatic, cellular, and functional assays, provides a robust methodology for characterizing its potential as a metabolic modulator.

The hypothetical data presented suggests that this compound warrants further investigation. Future studies should focus on:

  • Mechanism of Action Studies: Determining whether the inhibition of CPT1 is reversible or irreversible.

  • Selectivity Profiling: Assessing the inhibitory activity against other CPT isoforms (CPT1b, CPT1c) and other enzymes in related metabolic pathways.[2]

  • In Vivo Efficacy: Evaluating the therapeutic potential in preclinical animal models of cancer or metabolic diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel inhibitor of fatty acid oxidation can be elucidated.

References

  • Patsnap Synapse. (2024, June 21). What are CPT1 inhibitors and how do they work? Retrieved from [Link]

  • Mączyńska, J., & Dola-Szymanowska, M. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. International Journal of Molecular Sciences, 21(18), 6779. [Link]

  • Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Diabetes & Metabolism. Retrieved from [Link]

  • McGarry, J. D., Mills, S. E., Long, C. S., & Foster, D. W. (1983). Characterization of the mitochondrial carnitine palmitoyltransferase enzyme system. I. Use of inhibitors. The Journal of biological chemistry, 258(15), 9813–9820.
  • Chen, Y., & Li, Y. (2020). Fatty Acid Synthase: An Emerging Target in Cancer. Cells, 9(9), 1969. [Link]

  • Ke, L., et al. (2013). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 62(3), 712-721. [Link]

  • Al-Sanea, M. M., et al. (2024). Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors. International Journal of Molecular Sciences, 25(7), 3747. [Link]

  • Sørensen, T. L., et al. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. Scientific reports, 10(1), 9405. [Link]

  • ResearchGate. (n.d.). Inhibitors that target fatty acid metabolism in gastrointestinal cancer cells. Retrieved from [Link]

  • ScienceDaily. (2019, February 6). A hidden route for fatty acids can make cancers resistant to therapy. Retrieved from [Link]

  • Kehrer, J. P., et al. (1999). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical journal, 340 ( Pt 2), 371–375. [Link]

  • Goya, L., et al. (2006). Peroxisome-proliferator-activated receptor alpha agonists inhibit cyclo-oxygenase 2 and vascular endothelial growth factor transcriptional activation in human colorectal carcinoma cells via inhibition of activator protein-1. Biochemical journal, 395(1), 81–88. [Link]

  • Han, S. H., & Welch, T. R. (2007). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets. Circulation, 115(4), 547–557. [Link]

  • Li, Y., et al. (2022). Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Frontiers in Endocrinology, 13, 969191. [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Retrieved from [Link]

  • Indian Journal of Physiology and Pharmacology. (2021). Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats. Retrieved from [Link]

  • PubMed. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2012). The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts. Retrieved from [Link]

  • ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 4-phenylbutyric acid treatment on Passive avoidance test, acquisition trial (a) and retention trial (b). Retrieved from [Link]

  • PubMed. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Retrieved from [Link]

  • PubMed. (2016). 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats. Retrieved from [Link]

Sources

In Vitro vs In Vivo Activity of 2,2-Dimethyl-4-phenylbutanoic Acid

[1]

Executive Summary: The Structural Rationale

This compound (2,2-DMPBA) serves as a metabolically stable probe to distinguish between the direct pharmacological effects of phenylbutyrate scaffolds (HDAC inhibition, chemical chaperone activity) and the effects of their metabolites.

  • Parent Compound (4-PBA): Rapidly undergoes

    
    -oxidation to form Phenylacetic Acid (PAA) . PAA conjugates with glutamine (forming phenylacetylglutamine), which is excreted. This mechanism is used to treat urea cycle disorders (ammonia scavenging) but complicates the study of 4-PBA's direct neuroprotective or epigenetic effects.
    
  • Analog (2,2-DMPBA): The quaternary carbon at position 2 prevents the abstraction of hydrides required for

    
    -oxidation. Consequently, it does not  generate PAA, exhibits a prolonged half-life, and retains direct HDAC inhibitory/chaperone activity.
    
Comparative Profile Snapshot
Feature4-Phenylbutyric Acid (4-PBA)This compound
Primary Mechanism Chemical Chaperone / HDAC InhibitorChemical Chaperone / HDAC Inhibitor
Metabolic Stability Low (Rapid

-oxidation)
High (Blocks

-oxidation)
Primary Metabolite Phenylacetic Acid (PAA)Minimal / Glucuronidation only
Ammonia Scavenging High (via PAA-Glutamine)Negligible
In Vivo Half-life Short (

hour)
Extended
Key Application Urea Cycle Disorders, CFTR correctorMechanistic Probe, Stable Epigenetic Modulator

Mechanism of Action & Signaling Pathways[3]

The -Oxidation Blockade

The core distinction lies in the metabolic pathway. 4-PBA enters the mitochondria and is processed by acyl-CoA dehydrogenases. 2,2-DMPBA resists this step due to steric hindrance and lack of

BetaOxidationPBA4-Phenylbutyric Acid(4-PBA)AcylCoAAcyl-CoA SynthetasePBA->AcylCoADMPBAThis compound(2,2-DMPBA)DMPBA->AcylCoABetaOxBeta-Oxidation(Dehydrogenation)DMPBA->BetaOxBLOCKED(Quaternary Carbon)DirectEffectDirect Effects:1. HDAC Inhibition2. Chemical Chaperone(ER Stress Reduction)DMPBA->DirectEffectSustained ActivityMitoMitochondrial MatrixAcylCoA->MitoTransportMito->BetaOx4-PBA entersMito->DirectEffectIntact ScaffoldPAAPhenylacetic Acid(PAA)BetaOx->PAARapid ConversionPAGPhenylacetylglutamine(Excreted)PAA->PAGLiver Conjugation

Figure 1: Metabolic divergence between 4-PBA and 2,2-DMPBA. The gem-dimethyl group prevents the formation of PAA, sustaining the direct chaperone and HDAC inhibitory effects.

In Vitro Activity Profile

In cell-free and cell-based assays, 2,2-DMPBA is used to validate whether a biological effect is due to the parent scaffold or the PAA metabolite.

Histone Deacetylase (HDAC) Inhibition

Both compounds act as pan-HDAC inhibitors, primarily targeting Class I and II HDACs. The carboxylate group coordinates with the zinc ion in the HDAC catalytic pocket.

  • Potency: 2,2-DMPBA generally exhibits similar or slightly reduced potency compared to 4-PBA in cell-free assays due to the steric bulk of the dimethyl group affecting binding pocket fit. However, in whole-cell assays, its stability may lead to sustained inhibition.

  • Data Reference: In assays using HeLa nuclear extracts, 4-PBA analogs typically show IC50 values in the millimolar range (0.5 – 5 mM).

Chemical Chaperone Activity (ER Stress)

2,2-DMPBA acts as a hydrophobic chaperone, preventing protein aggregation (e.g., mutant SOD1, Huntingtin, or Amyloid-

  • Mechanism: It interacts with exposed hydrophobic regions of unfolded proteins, stabilizing them and preventing aggregation.

  • Advantage: Unlike 4-PBA, 2,2-DMPBA does not deplete cellular glutamine (a consequence of PAA formation), making it less toxic to cells dependent on glutamine metabolism.

Table 1: In Vitro Comparative Data (Representative)

Assay Type Endpoint 4-PBA Outcome 2,2-DMPBA Outcome Interpretation

| HDAC Inhibition | Fluorometric Lys-Ac | IC50


Protein AggregationCell ViabilityMetabolic Stability

In Vivo Activity Profile[1]

The in vivo utility of 2,2-DMPBA is defined by its "metabolic resistance." It is the preferred tool when the researcher needs to maintain high plasma concentrations of the carboxylic acid scaffold without generating the PAA metabolite.

Pharmacokinetics (PK)
  • Absorption: Rapid oral absorption similar to 4-PBA.

  • Distribution: Crosses the Blood-Brain Barrier (BBB), making it suitable for CNS indications (Alzheimer's, ALS).

  • Elimination: 4-PBA is cleared rapidly (

    
     hr in rodents) via 
    
    
    -oxidation. 2,2-DMPBA is cleared slowly, primarily via glucuronidation or renal excretion of the unchanged drug, resulting in a significantly extended half-life (
    
    
    hrs).
Efficacy Models
  • Neurodegeneration: In models of ALS (SOD1 mice) or Alzheimer's, 2,2-DMPBA provides sustained chaperone activity.

  • Urea Cycle: 2,2-DMPBA is ineffective for treating hyperammonemia because it cannot form PAA, the moiety responsible for scavenging nitrogen via glutamine conjugation.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (Microsomes)

Objective: To quantify the resistance of 2,2-DMPBA to

  • Preparation:

    • Prepare 10 mM stock solutions of 4-PBA and 2,2-DMPBA in DMSO.

    • Thaw Rat Liver Microsomes (RLM) or S9 fraction (rich in metabolic enzymes).

  • Incubation:

    • Reaction Mix: Phosphate buffer (pH 7.4), 0.5 mg/mL microsomal protein, 1 mM NADPH (cofactor), and 10

      
      M test compound.
      
    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile (containing Internal Standard, e.g., Deuterated-PBA).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (MRM transition) and formation of PAA (for 4-PBA group).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: To demonstrate the extended half-life of 2,2-DMPBA.

PK_WorkflowStartStudy Design(n=6 Rats per group)DosingOral Gavage (PO)100 mg/kgStart->DosingGroup1Group A: 4-PBADosing->Group1Group2Group B: 2,2-DMPBADosing->Group2SamplingSerial Blood Sampling(Tail Vein)Group1->SamplingGroup2->SamplingTimesTimepoints:0.25, 0.5, 1, 2, 4, 8, 12, 24 hrsSampling->TimesProcessPlasma Separation& Protein PrecipitationTimes->ProcessAnalysisLC-MS/MS QuantificationProcess->AnalysisResultCompare AUC & Half-lifeAnalysis->Result

Figure 2: Workflow for comparative pharmacokinetic assessment.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight.

  • Dosing: Administer 100 mg/kg of 4-PBA or 2,2-DMPBA suspended in 0.5% CMC-Na via oral gavage.

  • Collection: Collect 200

    
    L blood into heparinized tubes at specified timepoints.
    
  • Processing: Centrifuge at 3000 rpm for 10 min. Store plasma at -80°C.

  • Quantification:

    • Extract plasma with Methanol.

    • Run on C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid).

    • Expectation: 4-PBA levels drop rapidly (

      
      , 
      
      
      ). 2,2-DMPBA levels persist (
      
      
      ).

References

  • Chen, C. S., et al. (2004). Structure-activity relationships of histone deacetylase inhibitors: Phenylbutyrate analogues.[1][2]Journal of Medicinal Chemistry .

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate.Drugs in R&D .

  • Kusaczuk, M. (2020). Phenylbutyrate in the context of HDAC inhibition and protein misfolding diseases.[3]Current Pharmaceutical Design .

  • Organic Syntheses. (1970). 2,2-Dimethyl-4-phenylbutyric acid.[1][4][5][6][7][8][9]Organic Syntheses , Coll. Vol. 6, p.58.

  • Amato, A. A., et al. (2012). Mechanisms of action of phenylbutyrate: Chaperone activity vs. HDAC inhibition.[2][3]Molecular Pharmacology .

(Note: 2,2-DMPBA is frequently cited in medicinal chemistry literature as a building block or mechanistic probe. Specific bioactivity data is often derived from its use as a negative control for

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.